1-Methyl-4-pyrazoleboronic Acid-d3
Description
BenchChem offers high-quality 1-Methyl-4-pyrazoleboronic Acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-pyrazoleboronic Acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H7BN2O2 |
|---|---|
Molecular Weight |
128.94 g/mol |
IUPAC Name |
[1-(trideuteriomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3/i1D3 |
InChI Key |
RYGOBSYXIIUFOR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)B(O)O |
Canonical SMILES |
B(C1=CN(N=C1)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyl-d3-4-pyrazoleboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Methyl-d3-4-pyrazoleboronic acid, a deuterated analogue of a valuable building block in medicinal chemistry. The strategic incorporation of deuterium offers unique advantages in drug discovery and development, from enhancing metabolic stability to serving as a precise tool in mechanistic studies. This document will delve into the synthesis, physicochemical properties, and key applications of this isotopically labeled compound, with a focus on practical, field-proven insights.
Introduction: The Significance of Deuterium Labeling in Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for forming key hydrogen bond interactions contribute to its prevalence. 1-Methyl-4-pyrazoleboronic acid, and its more stable pinacol ester derivative, are crucial reagents for introducing this motif into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The substitution of protium (¹H) with its stable, non-radioactive isotope deuterium (²H or D) at the N-methyl position introduces the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of this bond is the rate-limiting step will proceed more slowly. In drug metabolism, this often translates to a reduced rate of enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure of a drug candidate.[1][2][3]
Furthermore, the distinct mass of deuterium makes 1-Methyl-d3-4-pyrazoleboronic acid an excellent internal standard for quantitative mass spectrometry-based bioanalysis, ensuring accuracy and precision in pharmacokinetic and metabolism studies.[4][5][6]
Physicochemical Properties and Characterization
While specific experimental data for 1-Methyl-d3-4-pyrazoleboronic acid is not extensively published, its properties can be inferred from its non-deuterated counterpart and general principles of deuteration. The pinacol ester is the more commonly utilized and stable form of this reagent.
| Property | 1-Methyl-4-pyrazoleboronic Acid Pinacol Ester | 1-Methyl-d3-4-pyrazoleboronic Acid Pinacol Ester (Predicted) |
| Molecular Formula | C₁₀H₁₇BN₂O₂ | C₁₀H₁₄D₃BN₂O₂ |
| Molecular Weight | 208.07 g/mol | ~211.1 g/mol |
| CAS Number | 761446-44-0 | 1022151-50-3[7] |
| Appearance | Off-white to light yellow solid[8] | Similar to non-deuterated form |
| Melting Point | 59-64 °C | Expected to be very similar to the non-deuterated form |
| Solubility | Insoluble in water[9]; Soluble in organic solvents like DMF and THF. | Similar to non-deuterated form |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[7] Boronic acids and their esters are susceptible to hydrolysis.[9] | Expected to have similar chemical stability to the non-deuterated form. |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of the deuterated compound will be nearly identical to the non-deuterated version, with the notable absence of the singlet corresponding to the N-methyl protons.
-
¹³C NMR: The carbon spectrum will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1). The chemical shift will be slightly different from the non-deuterated analog.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the non-deuterated compound. The fragmentation pattern can provide further structural confirmation, with fragments containing the N-CD₃ group showing a corresponding mass shift.[10]
Synthesis and Purification
The synthesis of 1-Methyl-d3-4-pyrazoleboronic acid pinacol ester is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be designed based on established methods for the synthesis of its non-deuterated analog. The most logical approach involves the N-alkylation of a pyrazole precursor with a deuterated methylating agent.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 1-Methyl-d3-4-pyrazoleboronic Acid.
Detailed Experimental Protocol (Hypothetical):
This protocol is a proposed adaptation based on known procedures for similar non-deuterated compounds.[11][12]
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Deuterated Methyl Iodide (CD₃I)[13]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add deuterated methyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Hydrolysis to the Boronic Acid:
The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid, such as HCl, or a base. However, for most applications, particularly Suzuki-Miyaura couplings, the pinacol ester is used directly as it is more stable and easier to handle.
Key Applications in Drug Discovery and Development
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 1-Methyl-d3-4-pyrazoleboronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to introduce the deuterated 1-methyl-pyrazole moiety into a target molecule.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling with the deuterated pyrazole.
Exemplary Protocol for Suzuki-Miyaura Coupling: [14][15][16]
Materials:
-
1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), 1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Application in Mechanistic Studies: The Kinetic Isotope Effect
The deuterated methyl group can serve as a sensitive probe for elucidating reaction mechanisms. If a C-H bond on the methyl group is cleaved in the rate-determining step of a reaction, substituting it with a C-D bond will result in a primary kinetic isotope effect (kH/kD > 1). This can be invaluable in understanding enzymatic reactions or other chemical transformations involving the N-methyl group.[17][18]
Use as an Internal Standard in Quantitative Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard is the gold standard for accurate quantification of an analyte in a complex biological matrix. 1-Methyl-d3-4-pyrazoleboronic acid can be used to synthesize a deuterated version of a drug candidate containing the 1-methyl-pyrazole moiety. This deuterated analog will have nearly identical chemical and physical properties to the non-deuterated drug, meaning it will co-elute chromatographically and experience similar matrix effects during ionization. However, its mass will be different, allowing for its distinct detection by the mass spectrometer. This enables precise correction for any sample loss during extraction and for variations in instrument response.[5][6][19]
Workflow for Use as an Internal Standard:
Caption: Workflow for using a deuterated internal standard.
Safety and Handling
As with all boronic acids and their derivatives, appropriate safety precautions should be taken when handling 1-Methyl-d3-4-pyrazoleboronic acid and its pinacol ester.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]
-
Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.[7]
Conclusion
1-Methyl-d3-4-pyrazoleboronic acid and its pinacol ester are valuable tools for researchers in drug discovery and development. The strategic incorporation of deuterium provides a means to enhance the metabolic stability of drug candidates containing the 1-methyl-pyrazole moiety, potentially leading to improved pharmacokinetic properties. Furthermore, its distinct mass makes it an ideal internal standard for quantitative bioanalysis, ensuring the accuracy and reliability of preclinical and clinical studies. As the field of medicinal chemistry continues to embrace the benefits of isotopic labeling, the utility of reagents such as 1-Methyl-d3-4-pyrazoleboronic acid is set to grow.
References
- McGreer, D. E., & Masters, I. M. E. (1969). Pyrazolines X. Kinetics for the pyrolysis of some deuterated 1-pyrazolines in solution. Canadian Journal of Chemistry, 47(21), 3975-3979.
- Mullens, K., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 50(48), 6675-6678.
- CN105315269A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. (2016).
- Muttil, P., et al. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(13), 1439-1443.
- Al-Masum, M., & Kumar, D. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences, 13(5), 6394–6406.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol.
-
MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3. Retrieved from [Link]
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Du, J., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Molecules, 25(21), 5035.
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. (2022).
- KCAS Bio. (2020).
- Lechtenfeld, O. J., et al. (2018). Post column infusion of an internal standard into LC-FT-ICR MS enables semi-quantitative comparison of dissolved organic matter in original samples. Analyst, 143(19), 4638-4649.
- Hartwig, J. F. (2014). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes.
- BenchChem. (2025). Deuterated vs.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- BenchChem. (2025).
- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.
- MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-COA-1155328.
-
PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]
- MedChemExpress. (2025). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.
- da Silva, A. B. F., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Sigma-Aldrich. (n.d.). 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uni-saarland.de [uni-saarland.de]
- 3. isotope.com [isotope.com]
- 4. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3 | 稳定同位素 | MCE [medchemexpress.cn]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. a2bchem.com [a2bchem.com]
- 12. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Portico [access.portico.org]
- 16. 1-Boc-pyrazole-4-boronic acid pinacol ester(552846-17-0) 1H NMR spectrum [chemicalbook.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Methyl-4-pyrazoleboronic Acid-d3 in Modern Drug Discovery
Executive Summary
The optimization of pharmacokinetic (PK) profiles is a cornerstone of modern medicinal chemistry. 1-Methyl-4-pyrazoleboronic Acid-d3 is a highly specialized, isotopically enriched organoboron reagent used to install a 1-(trideuteromethyl)-1H-pyrazol-4-yl pharmacophore into complex molecular scaffolds[1]. By leveraging the primary kinetic isotope effect (KIE), the strategic replacement of a standard methyl group with a trideuteromethyl (-CD3) group effectively mitigates cytochrome P450 (CYP450)-mediated N-demethylation liabilities. This technical guide explores the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols for utilizing this reagent in the development of next-generation targeted therapeutics.
Physicochemical & Isotopic Profile
Understanding the baseline properties of 1-Methyl-4-pyrazoleboronic Acid-d3 is critical for accurate stoichiometric calculations and reaction optimization. The incorporation of three deuterium atoms slightly increases the molecular weight and fundamentally alters the vibrational frequency of the carbon-hydrogen bonds, which is the physical basis for its utility in drug discovery[1].
Quantitative Data Summary: Unlabeled vs. Deuterated Variants
| Property | 1-Methyl-4-pyrazoleboronic Acid (Unlabeled) | 1-Methyl-4-pyrazoleboronic Acid-d3 |
| Molecular Formula | C₄H₇BN₂O₂ | C₄H₄D₃BN₂O₂[1] |
| Molecular Weight | 125.92 g/mol | 128.94 g/mol [1] |
| C-H / C-D Bond Dissociation Energy | ~410 kJ/mol (C-H) | ~418 kJ/mol (C-D) |
| Primary KIE (kH/kD) | 1.0 (Baseline) | Up to 6.0 - 8.0 (Theoretical max) |
| Primary Application | Baseline Suzuki-Miyaura Coupling[2] | Deuterated Drug Discovery[3] |
(Note: In industrial applications, the pinacol ester derivative is frequently used interchangeably due to its enhanced stability against protodeboronation[2],[4].)
Mechanistic Rationale: The Kinetic Isotope Effect (KIE)
The 1-methylpyrazole moiety is a privileged structure found in numerous kinase inhibitors, including modulators of JAK2, c-Met, and Trk receptors[2],[4],[5]. However, the N-methyl group is highly susceptible to oxidative attack by hepatic CYP450 enzymes.
Causality in Design: The C-D bond has a lower zero-point vibrational energy compared to a C-H bond. Consequently, breaking a C-D bond requires a higher activation energy. When the rate-limiting step of a drug's metabolism is the cleavage of this specific bond (e.g., during N-demethylation), substituting hydrogen for deuterium significantly slows down the metabolic rate (kH/kD > 1). This extends the drug's half-life, increases systemic exposure (AUC), and can reduce the formation of toxic metabolites.
Figure 1: Divergent CYP450 metabolic pathways demonstrating the Kinetic Isotope Effect (KIE).
Synthetic Integration: Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of 1-Methyl-4-pyrazoleboronic Acid-d3 is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the robust formation of carbon-carbon bonds between the deuterated pyrazole and an aryl or heteroaryl halide core[6].
Self-Validating Experimental Protocol
The following methodology is designed to ensure high yields while preventing the premature degradation of the palladium catalyst.
Step 1: Reagent Assembly and Degassing
-
Action: In a Schlenk flask, combine the aryl halide (1.0 equiv), 1-Methyl-4-pyrazoleboronic Acid-d3 (1.3 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv)[6].
-
Causality: A 30% excess of the boronic acid compensates for competitive deuterodeboronation (the cleavage of the C-B bond by water). Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a prerequisite for the final reductive elimination step, thereby accelerating the reaction.
-
Validation: The dry mixture should appear as a uniform powder. If the catalyst exhibits a deep black, metallic sheen prior to heating, it indicates premature decomposition into inactive Pd(0) nanoparticles, necessitating a fresh catalyst batch.
Step 2: Solvent Addition and Base Activation
-
Action: Add a thoroughly degassed biphasic mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v)[6]. Purge the system with Argon for 10 minutes.
-
Causality: The biphasic nature is non-negotiable. Dioxane solubilizes the organic substrates, while the aqueous phase dissolves the inorganic base. The carbonate base is required to attack the empty p-orbital of the boron atom, converting the neutral, unreactive boronic acid into an electron-rich, highly nucleophilic boronate complex [R-B(OH)₃]⁻. This activation is strictly required for the transmetalation step.
Step 3: Thermal Activation and Reaction Monitoring
-
Action: Heat the reaction mixture to 80–90 °C under an inert atmosphere for 4–16 hours[6]. Monitor the reaction via LC-MS.
-
Causality: Thermal energy is required to overcome the activation barrier of the initial oxidative addition of the aryl halide to the Pd(0) species.
-
Validation: LC-MS analysis serves as the primary in-process control. Success is validated by the complete consumption of the aryl halide peak and the appearance of the product mass [M + 84.1]⁺ (representing the addition of the C₄H₄D₃N₂ moiety). The absence of bipyrazole homocoupling products validates the efficacy of the initial argon degassing[7].
Step 4: Quenching and Purification
-
Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Filter the organic phase through a pad of Celite.
-
Causality: Cooling terminates the catalytic cycle. The brine wash removes excess borate salts and aqueous base. Celite filtration is critical for sequestering insoluble palladium black, preventing heavy metal contamination in downstream biological assays.
Figure 2: Catalytic cycle of Suzuki-Miyaura cross-coupling using 1-Methyl-4-pyrazoleboronic acid-d3.
Applications in Targeted Therapeutics
The unlabeled 1-methyl-4-pyrazoleboronic acid is extensively utilized in the synthesis of several high-value pharmaceutical classes. By substituting it with the -d3 variant, researchers can directly synthesize deuterated analogs of these drug candidates to improve their clinical viability:
-
JAK2 Inhibitors: Amino-pyrido-indol-carboxamides utilize the 1-methylpyrazole group to achieve critical hydrogen bonding within the ATP-binding pocket of Janus kinase 2 (JAK2), a target for myeloproliferative disorders[2]. Deuteration at this site prevents rapid clearance, allowing for lower dosing regimens.
-
c-Met Kinase Inhibitors: Analogs of MK-2461, a potent inhibitor of c-Met kinase used in oncology, rely on this pyrazole building block[4]. The -d3 modification protects the solvent-exposed methyl group from aggressive hepatic oxidation.
-
Trk Receptor Inhibitors: Tropomyosin receptor kinase (Trk) inhibitors, essential for treating NTRK-fusion positive cancers, frequently incorporate the 1-methylpyrazole motif[5]. Deuteration ensures sustained target engagement by maintaining therapeutic plasma concentrations over extended periods.
References
- Source: lookchem.
- Source: thomassci.
- Source: berkeley.
- Source: sigmaaldrich.
- Source: usbio.
- Source: lgcstandards.
- Source: google.com (Patents)
- Source: google.com (Patents)
Sources
- 1. usbio.net [usbio.net]
- 2. lookchem.com [lookchem.com]
- 3. 1-Methyl-4-pyrazoleboronic Acid-d3 | LGC Standards [lgcstandards.com]
- 4. thomassci.com [thomassci.com]
- 5. WO2018077246A1 - Amino pyrazolopyrimidine compound used as neurotrophic factor tyrosine kinase receptor inhibitor - Google Patents [patents.google.com]
- 6. WO2021190417A1 - æ°åæ°¨åºå§å¶ç±»egfræå¶å - Google Patents [patents.google.com]
- 7. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
Technical Guide: Synthesis and Purification of 1-(Methyl-d3)-1H-pyrazole-4-boronic Acid
Topic: "1-Methyl-4-pyrazoleboronic Acid-d3" Synthesis and Purification Content Type: In-depth Technical Guide Audience: Senior Researchers & Medicinal Chemists
Executive Summary
This guide outlines the high-fidelity synthesis of 1-(methyl-d3)-1H-pyrazole-4-boronic acid , a critical isotopologue used in the development of deuterated pharmaceutical candidates. Unlike standard boronic acid synthesis, the introduction of a deuterated methyl group requires specific sequencing to maximize isotopic incorporation (>99% D) and minimize protodeboronation during workup.
The recommended protocol utilizes a "Bromide-First" approach: N-alkylation of 4-bromopyrazole with iodomethane-d3, followed by cryogenic lithium-halogen exchange and borate trapping. This route is superior to direct borylation or late-stage alkylation due to the high stability of the brominated intermediate and the avoidance of scrambling the labile boronic acid moiety under basic alkylation conditions.
Retrosynthetic Logic & Strategy
The synthesis is designed to isolate the expensive deuterium source (
Strategic Considerations
-
Isotopic Fidelity: The C-D bonds on the methyl group are chemically stable. However, introducing the
group before borylation prevents potential side reactions (e.g., N-arylation or Suzuki-type homocoupling) that could occur if alkylating a boronic ester. -
Regioselectivity: 4-Bromopyrazole is symmetric; N-alkylation yields a single regioisomer.
-
Boronic Acid Instability: Boronic acids exist in equilibrium with their trimeric boroxines (anhydrides). The purification strategy must account for this to ensure accurate stoichiometry in downstream coupling.
Figure 1: Retrosynthetic disconnection prioritizing early-stage isotope incorporation.
Experimental Protocols
Phase 1: Synthesis of 1-(Methyl-d3)-4-bromopyrazole
This step locks the deuterium label onto the pyrazole ring.
-
Reagents: 4-Bromopyrazole (1.0 equiv), Iodomethane-d3 (1.1 equiv, ≥99.5 atom % D), Sodium Hydride (60% dispersion, 1.2 equiv), THF (anhydrous).
-
Apparatus: Flame-dried 3-neck round bottom flask, nitrogen atmosphere.
Protocol:
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (10 vol) at 0°C. Add a solution of 4-bromopyrazole (1.0 equiv) in THF dropwise. Evolution of
gas will be observed. Stir for 30 min at 0°C until gas evolution ceases. -
Alkylation: Add Iodomethane-d3 (1.1 equiv) dropwise via syringe, maintaining internal temperature <5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.
-
Workup: Quench carefully with saturated
. Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Target Yield: >90%[1]
-
Checkpoint: Verify deuteration via
-NMR (disappearance of N-Me singlet at ~3.9 ppm).
-
Phase 2: Cryogenic Borylation
This is the critical step. Lithium-halogen exchange is faster than deprotonation at C-5 if temperature is strictly controlled.
-
Reagents: 1-(Methyl-d3)-4-bromopyrazole (from Phase 1), n-Butyllithium (2.5 M in hexanes, 1.1 equiv), Triisopropyl borate (
, 1.2 equiv), THF (anhydrous).
Protocol:
-
Setup: Charge a dried flask with 1-(Methyl-d3)-4-bromopyrazole (1.0 equiv) and THF (15 vol). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise down the side of the flask over 20 mins. Critical: Internal temperature must not exceed -65°C to prevent "halogen dance" or ring opening. Stir at -78°C for 45 mins.
-
Mechanistic Note: The lithium species 1-(methyl-d3)-4-lithiopyrazole is generated here.
-
-
Borate Trapping: Add
(1.2 equiv) rapidly in one portion (or fast dropwise). The solution may become viscous. Stir at -78°C for 30 mins, then allow to warm to 0°C over 2 hours. -
Hydrolysis: Quench with 2N HCl (to pH 1-2). Stir vigorously for 30 mins to hydrolyze the boronate esters.
-
Isolation: Adjust pH to ~7 with 2N NaOH. Extract impurities with
. Re-acidify the aqueous layer to pH 5-6 and extract the product with EtOAc (boronic acids are amphiphilic; salting out with NaCl helps).
Purification & Isolation Strategy (The "Ate" Complex Method)
Direct isolation of free boronic acids can be difficult due to their waxy nature and boroxine formation. A superior industrial method involves isolating the Lithium Triisopropyl Borate Salt (Ate Complex) or recrystallization.
Method A: Direct Crystallization (Standard)
-
Concentrate the EtOAc extract from Phase 2 to a minimal volume.
-
Add Acetonitrile/Water (95:5) and heat to dissolve.
-
Cool slowly to 4°C. The boronic acid precipitates as a white solid.
-
Boroxine Management: If the NMR shows broad peaks (boroxine formation), dissolve the solid in minimal water/acetone and lyophilize. This forces the equilibrium toward the free acid
.
Method B: Lithium Ate Isolation (High Purity Variant)
Instead of acidic quench in Phase 2:
-
After warming the reaction to RT, do not add acid.
-
The lithium species forms a stable "Ate" complex with the excess borate/isopropoxide.
-
Dilute with non-polar solvent (Hexanes/Heptane). The lithium salt often precipitates.
-
Filter the salt and wash with hexanes.
-
Hydrolyze the salt immediately prior to use or store as the stable salt.
Quality Control Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | > 97.0% | C18 Column, |
| Isotopic Enrichment | > 99.0 atom % D | |
| Boron Content | Positive ID | |
| Stoichiometry | Free Acid vs Boroxine | Titration with Mannitol (optional) |
Workflow Logic & Troubleshooting
Figure 2: Purification logic flow emphasizing pH control for optimal extraction.
References
-
Mullens, P. R. (2009). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex." Tetrahedron Letters, 50(49), 6783-6786.
-
Balle, T., et al. (2006).[2] "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 4(7), 1261-1267.[2]
-
Hall, D. G. (Ed.).[3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for boronic acid handling).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.
Sources
Comprehensive Stability and Storage Dynamics of Deuterated 1-Methyl-4-pyrazoleboronic Acid: A Technical Guide
Executive Summary
The integration of deuterium into active pharmaceutical ingredients (APIs) has revolutionized drug discovery by leveraging the Kinetic Isotope Effect (KIE) to mitigate metabolic liabilities, such as cytochrome P450-mediated N-demethylation. Deuterated 1-Methyl-4-pyrazoleboronic acid (specifically, 1-(methyl-
However, the intrinsic reactivity of the boronic acid moiety—coupled with the high cost of isotopically labeled precursors—demands flawless storage and handling protocols. This whitepaper dissects the thermodynamic and kinetic vulnerabilities of deuterated 1-methyl-4-pyrazoleboronic acid (D-1-M-4-PBA), providing a causality-driven framework for its storage, stability management, and analytical validation.
Structural & Mechanistic Profile: The Causality of Degradation
While the
-
Protodeboronation (Irreversible Degradation): Heteroaryl boronic acids are notoriously susceptible to hydrolytic
bond cleavage. In basic conditions (commonly employed in cross-coupling), the boronic acid converts to a tetrahedral trihydroxyboronate anion. This rehybridization from to increases electron density on the ipso-carbon, facilitating electrophilic attack by a proton (from water) and resulting in the irreversible formation of 1-(methyl- )-pyrazole and boric acid[1]. -
Boroxine Formation (Reversible Dehydration): Under nominally anhydrous conditions or during extended storage, three equivalents of the boronic acid condense to form a cyclic trimeric anhydride known as a boroxine[2]. While not a true "degradation" (it reverts to the monomer upon exposure to water), boroxine formation drastically alters the molecular weight and stoichiometry of the bulk powder, leading to failed cross-coupling reactions if not accounted for.
-
Oxidation (Irreversible Degradation): Exposure to atmospheric oxygen or reactive oxygen species (ROS) can lead to the insertion of oxygen into the
bond, yielding the corresponding pyrazol-4-ol derivative.
Caption: Mechanistic degradation and equilibrium pathways of D-1-M-4-PBA.
Environmental Impact & Stability Dynamics
The stability of D-1-M-4-PBA is a function of temperature, moisture, and pH. Because the deuterium label does not electronically shield the C4-boron bond, the stability profile closely mirrors its non-deuterated counterpart[3].
Quantitative Stability Data
To guide process development, the following table summarizes the kinetic stability of the free boronic acid under various environmental stressors.
| Environmental Condition | Temperature | Atmosphere | Time to 5% Degradation ( | Primary Chemical Observation |
| Solid State (Ideal) | -20°C | Argon | > 24 Months | Stable; mixed monomer/boroxine |
| Solid State (Fridge) | 4°C | Air | ~6 Months | Slow oxidation; moisture fluctuation |
| Aqueous Solution (pH 7) | 25°C | Air | 14 Days | Gradual protodeboronation |
| Basic Solution (pH 10) | 60°C | Air | < 2 Hours | Rapid base-catalyzed protodeboronation |
| Organic Solution (THF) | 25°C | Argon | > 30 Days | Highly stable; no hydrolysis |
Note: For enhanced stability, many commercial suppliers provide the pinacol ester (BPin) derivative, which sterically protects the boron center and prevents boroxine formation[4]. However, the free boronic acid is often preferred for atom economy and specific catalyst systems.
Best-Practice Storage & Handling Protocols
To preserve the isotopic purity and chemical integrity of D-1-M-4-PBA, a rigorous, self-validating storage system must be implemented.
Long-Term Storage (> 1 Month)
-
Temperature Control: Store strictly at -20°C . Thermal energy drives both the dehydration to boroxines and the activation energy required for ambient oxidation.
-
Inert Atmosphere: The compound must be stored under Argon . Argon is heavier than nitrogen and provides a superior blanket over the solid powder, effectively excluding
and atmospheric moisture. -
Container Specifications: Use amber glass vials with PTFE-lined caps. Seal the cap with Parafilm to prevent moisture ingress during freeze-thaw cycles.
Short-Term Handling (Benchtop Use)
-
Equilibration: Never open a cold vial. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic boronic acid powder, accelerating protodeboronation.
-
Glovebox Utilization: For highly sensitive catalytic screening, weigh the reagent inside a nitrogen-filled glovebox.
Self-Validating Analytical Workflows
Before deploying D-1-M-4-PBA in a high-value synthetic step, its integrity must be verified. Relying solely on HPLC is insufficient because boroxines hydrolyze back to monomers on reverse-phase HPLC columns, masking the true solid-state stoichiometry.
Step-by-Step Validation Protocol
-
Sample Preparation: Dissolve 5 mg of D-1-M-4-PBA in 0.5 mL of anhydrous
. (Do not use or , as they will actively participate in rapid equilibrium with the boronic acid). -
NMR Spectroscopy (Critical Step):
-
Acquire a
NMR spectrum. -
Monomeric Boronic Acid: Exhibits a broad singlet around
28-30 ppm . -
Boroxine Anhydride: Shifts slightly and often broadens further.
-
Boric Acid (Degradation Product): Appears sharply at
~19 ppm . If this peak is prominent, protodeboronation has occurred.
-
-
NMR Spectroscopy:
-
Confirm the absence of the methyl protons (indicating >98% deuterium incorporation).
-
Check the pyrazole ring protons. The presence of a new singlet corresponding to the C4 proton of 1-(methyl-
)-pyrazole indicates protodeboronation.
-
-
HPLC-UV/MS: Run a standard gradient to confirm overall organic purity (>95%) and rule out oxidation (pyrazolol formation).
Caption: Self-validating analytical workflow for assessing D-1-M-4-PBA integrity prior to use.
Conclusion
Deuterated 1-methyl-4-pyrazoleboronic acid is an indispensable tool for modern medicinal chemistry, but its utility is strictly bound by its chemical stability. By understanding the causality behind protodeboronation and boroxine formation, scientists can implement robust -20°C, argon-blanketed storage protocols. Furthermore, adopting a dual-pronged analytical workflow utilizing both
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (JACS)[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives Wiley-VCH Monographs[Link]
- Formulation of boronic acid compounds (US6699835B2)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 1-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧硼戊环-2-基)吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]
"1-Methyl-4-pyrazoleboronic Acid-d3" CAS number and molecular weight
Executive Summary
This technical guide profiles 1-Methyl-4-pyrazoleboronic Acid-d3 (specifically its stable pinacol ester form), a high-value deuterated building block used in the synthesis of isotopically labeled pharmaceuticals. As drug developers increasingly leverage the Kinetic Isotope Effect (KIE) to improve metabolic stability, this reagent has become critical for introducing the 1-methyl-d3-pyrazole motif—a common pharmacophore in kinase inhibitors and anti-inflammatory agents.
This document details the compound's physicochemical properties, synthesis pathways, and application protocols, providing a self-validating resource for medicinal chemists.
Chemical Identity & Specifications
Commercially, this compound is almost exclusively supplied as the pinacol ester to prevent the dehydration-driven trimerization (boroxine formation) common to free boronic acids. Researchers must calculate stoichiometry based on the ester form.
Key Data Table
| Property | Pinacol Ester Form (Standard Commercial) | Free Acid Form (Active Species) |
| Chemical Name | 1-Methyl-d3-pyrazole-4-boronic acid pinacol ester | 1-Methyl-d3-pyrazole-4-boronic acid |
| CAS Number | 1022151-50-3 | Not regularly indexed |
| Molecular Weight | 211.08 g/mol | ~129.00 g/mol |
| Molecular Formula | C₁₀H₁₄D₃BN₂O₂ | C₄H₄D₃BN₂O₂ |
| Isotopic Enrichment | ≥ 98 atom % D | ≥ 98 atom % D |
| Appearance | White to off-white solid | White solid (hygroscopic) |
| Solubility | DMSO, Methanol, Chloroform, DCM | Water (sparingly), Alcohols, DMSO |
Structural Representation
The deuterium labeling is located specifically on the N-methyl group (
Synthesis & Manufacturing Logic
The synthesis of 1-Methyl-4-pyrazoleboronic acid-d3 requires strict anhydrous conditions to prevent protodeboronation and isotopic dilution. The preferred industrial route utilizes Methyl-d3 iodide (
Synthetic Pathway[2][3][4]
-
Precursor Preparation: The starting material is typically 4-pyrazoleboronic acid pinacol ester (CAS 269410-08-4) or 4-iodopyrazole .
-
Isotopic Alkylation: The pyrazole nitrogen is alkylated using
in the presence of a base (e.g., or NaH) in DMF or THF. -
Purification: The product is purified via silica gel chromatography to remove any N2-alkylated isomers (though 4-substitution usually minimizes regioselectivity issues).
Applications in Drug Discovery
Suzuki-Miyaura Cross-Coupling
This reagent is the standard for introducing the 1-methylpyrazole moiety into aryl halides. The pinacol ester is robust and tolerates various functional groups, but it must be hydrolyzed in situ to the free boronic acid to enter the transmetallation cycle.[1]
-
Catalyst:
or . -
Base:
or (Aqueous solution is often required to promote hydrolysis). -
Solvent: Dioxane/Water or DMF/Water.
Metabolic Stability (Kinetic Isotope Effect)
The primary utility of the -d3 variant is to block oxidative demethylation. The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond (
-
Mechanism: Cytochrome P450 enzymes (e.g., CYP3A4) typically oxidize N-methyl groups to hydroxymethyl intermediates, leading to deformylation.
-
Outcome: Deuteration slows this rate-limiting step, potentially increasing the drug's half-life (
) and reducing dosing frequency.
Experimental Protocol: General Coupling Procedure
Objective: Couple 1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester with an aryl bromide.
-
Setup: In a reaction vial, combine:
-
Aryl Bromide (1.0 equiv)
-
1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester (1.2 equiv)
- (0.05 equiv)
- (3.0 equiv)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential to hydrolyze the pinacol ester to the active boronic acid.
-
Degassing: Sparge with Nitrogen or Argon for 5 minutes.
-
Reaction: Seal and heat to 80–100°C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Analysis: Verify incorporation of the -d3 label via Mass Spectrometry (expect M+3 shift vs. non-deuterated standard).
Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere.
-
Hydrolysis: The pinacol ester is relatively stable to air but will hydrolyze slowly in the presence of moisture.
-
Boroxine Formation: If hydrolyzed to the free acid, the compound may trimerize to form a boroxine anhydride.[1] This is reversible in aqueous base (during coupling) but complicates NMR analysis.
References
-
PubChem. (2024). Compound Summary: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]
- Gant, T. G. (2014). Deuterium in Drug Discovery and Development. In Annual Reports in Medicinal Chemistry. Academic Press.
Sources
Introduction: The Significance of 1-Methyl-4-pyrazoleboronic Acid-d3
An In-Depth Technical Guide to the Spectral Analysis of 1-Methyl-4-pyrazoleboronic Acid-d3
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Methyl-4-pyrazoleboronic Acid-d3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a robust framework for the characterization of this isotopically labeled compound.
1-Methyl-4-pyrazoleboronic acid and its derivatives are important building blocks in medicinal chemistry and materials science. They are frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1][2] The deuterated isotopologue, 1-Methyl-4-pyrazoleboronic Acid-d3 (henceforth referred to as 1 ), is particularly valuable as an internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic studies, due to its chemical similarity to the non-labeled analyte but distinct mass.
This guide will elucidate the expected spectral characteristics of 1 , providing a foundational understanding for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For boronic acids, NMR provides key insights into the electronic environment of the molecule's protons and carbons.[3][4]
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of 1 is expected to be relatively simple, characterized by two signals from the pyrazole ring and a variable signal from the boronic acid protons. The most significant feature of the deuterated compound is the absence of the N-methyl proton signal that would be present in its non-deuterated counterpart.
Predicted ¹H NMR Data for 1-Methyl-4-pyrazoleboronic Acid-d3
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyrazole H-3, H-5 | ~7.5 - 8.0 | Singlet | The two protons on the pyrazole ring are in similar chemical environments and may appear as two distinct singlets or a single singlet depending on the solvent and resolution. |
| B(OH)₂ | Variable (broad) | Singlet | The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen exchange.[3] |
Causality Behind Predictions: The chemical shifts of the pyrazole protons are influenced by the electron-withdrawing nature of the boronic acid group and the aromaticity of the pyrazole ring. The absence of a signal for the N-methyl group is the defining characteristic of the d3-isotopologue in the ¹H NMR spectrum.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For compound 1 , we anticipate signals for the three pyrazole carbons and the deuterated methyl carbon.
Predicted ¹³C NMR Data for 1-Methyl-4-pyrazoleboronic Acid-d3
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| C-B | ~120 - 130 (broad) | Singlet | The carbon atom directly attached to the boron is expected to show a broad signal due to the quadrupolar relaxation of the boron nucleus (¹¹B and ¹⁰B). In some cases, this signal may be unobservable.[3] |
| C-3, C-5 | ~135 - 145 | Singlet | Chemical shifts are typical for sp² carbons in a pyrazole ring. |
| N-CD₃ | ~35 - 40 | Triplet (1:1:1) | The signal for the deuterated methyl carbon will be split into a triplet due to coupling with deuterium (spin I=1). |
Expert Insights: The observation of a triplet for the N-CD₃ carbon is a key confirmation of successful deuteration. The broadening of the carbon signal attached to boron is a characteristic feature of boronic acids and should be anticipated during spectral interpretation.[3]
Boron-11 (¹¹B) NMR Spectroscopy
While less common in routine characterization, ¹¹B NMR is a powerful technique for directly probing the boron center. The chemical shift in ¹¹B NMR is highly sensitive to the coordination and hybridization state of the boron atom.[5] For 1-Methyl-4-pyrazoleboronic Acid-d3, a single broad signal is expected in the range of δ 25-30 ppm, characteristic of a trigonal planar boronic acid.[5]
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Molecular Weight:
-
1-Methyl-4-pyrazoleboronic acid (C₄H₇BN₂O₂): 125.92 g/mol [6]
-
1-Methyl-4-pyrazoleboronic Acid-d3 (C₄H₄D₃BN₂O₂): The calculated molecular weight will be approximately 128.94 g/mol .
Ionization and Molecular Ion
Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids, often performed in positive ion mode to observe the protonated molecule [M+H]⁺.[7] For compound 1 , the expected [M+H]⁺ ion would have an m/z of approximately 129.95.
Fragmentation Analysis
The fragmentation of the molecular ion provides a fingerprint for the compound's structure. The fragmentation of pyrazole-containing compounds often involves characteristic losses of small neutral molecules.[8][9]
Predicted MS/MS Fragmentation of [M+H]⁺ for 1-Methyl-4-pyrazoleboronic Acid-d3
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| 129.95 | 111.94 | H₂O (18.01) | Loss of a water molecule from the boronic acid moiety. |
| 129.95 | 84.94 | B(OH)₃ (45.01) | Loss of boric acid. |
| 84.94 | 57.93 | HCN (27.01) | Loss of hydrogen cyanide from the pyrazole ring. |
| 84.94 | 56.92 | N₂ (28.02) | Loss of nitrogen from the pyrazole ring. |
Trustworthiness of Fragmentation Pathways: The proposed fragmentation is based on established principles of mass spectrometry, where fragmentation is driven by the formation of stable ions and neutral molecules.[10] The pyrazole ring is known to undergo ring cleavage with the loss of HCN or N₂.[8]
Experimental Protocols: A Self-Validating System
The following protocols are designed to generate high-quality, reproducible spectral data for 1-Methyl-4-pyrazoleboronic Acid-d3.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[3] The choice of solvent can influence the chemical shifts, particularly of the labile B(OH)₂ protons.[4]
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the mobile phase.[7]
-
Chromatography (Optional but Recommended):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point to aid ionization.[11]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry Acquisition (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Scan a mass range of m/z 50-300.
-
MS/MS Analysis: Perform fragmentation analysis on the [M+H]⁺ precursor ion (m/z ~129.95) using collision-induced dissociation (CID).
-
Visualizations: Structural and Workflow Diagrams
Molecular Structure and Atom Numbering
Caption: Structure of 1-Methyl-4-pyrazoleboronic Acid-d3.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Analytical Workflow
Caption: Integrated workflow for spectral characterization.
References
- BenchChem. Spectroscopic Profile of Isobutylboronic Acid: A Technical Guide.
- BenchChem. Methyl Boronic Acid: A Technical Guide to Stability and Handling.
-
PubChem. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]
- MedChemExpress. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.
-
PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. [Link]
-
Axios Research. 1-Methyl-1H-Pyrazole-4-Boronic Acid. [Link]
-
ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
ResearchGate. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]
-
ACS Publications. Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]
-
Prasain, J. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Michigan State University. Fragmentation Mechanisms. [Link]
Sources
- 1. 1-Methyl-1H-pyrazole-4-boronic acid | 847818-55-7 [chemicalbook.com]
- 2. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Methyl-1H-Pyrazole-4-Boronic Acid - CAS - 847818-55-7 | Axios Research [axios-research.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uab.edu [uab.edu]
Technical Whitepaper: Commercial & Synthetic Profile of 1-(Methyl-d3)-4-pyrazoleboronic Acid
This technical guide provides a comprehensive analysis of the commercial and scientific profile of 1-(Methyl-d3)-1H-pyrazole-4-boronic acid and its dominant commercial form, the pinacol ester .
Executive Summary
The incorporation of deuterium into pharmaceutical scaffolds—a strategy known as the "Deuterium Switch"—is a critical tactic in modern drug discovery to enhance metabolic stability (DMPK) without altering target potency. 1-(Methyl-d3)-1H-pyrazole-4-boronic acid (and its pinacol ester surrogate) is the primary building block used to introduce the metabolically stable
Commercially, this compound is almost exclusively distributed as the pinacol ester (Bpin) derivative due to the inherent instability of the free boronic acid toward protodeboronation and trimerization (boroxine formation).
Chemical Specifications & Identity
Precise nomenclature is vital for procurement, as non-deuterated analogs are ubiquitous.
| Feature | Specification |
| Primary Commercial Name | 1-Methyl-d3-pyrazole-4-boronic acid pinacol ester |
| CAS Number (Ester) | 1022151-50-3 |
| CAS Number (Free Acid) | Not widely listed; typically generated in situ |
| Molecular Formula | |
| Molecular Weight | 211.09 g/mol (Ester) |
| Isotopic Purity | Typically ≥ 98 atom% D |
| Chemical Structure | N1-substituted pyrazole with a trideuteromethyl group ( |
Structural Visualization
The deuterium label is located specifically on the N-methyl group, blocking the primary site of metabolic demethylation by Cytochrome P450 enzymes.
Caption: Structural decomposition of the target reagent showing the metabolic blocking group (CD3) and the synthetic handle (Bpin).
Commercial Availability Landscape
Direct sourcing of the "free acid" is rare due to stability concerns. Researchers should target the pinacol ester .
Supplier Tiering
-
Tier 1 (Stock Available): Specialized isotope suppliers and major catalog aggregators.
-
MedChemExpress (MCE): Catalog #HY-W249514. Confirmed listing for the pinacol ester.
-
Sigma-Aldrich / MilliporeSigma: Often listed under "Stable Isotopes" or via custom synthesis services (e.g., Supelco).
-
-
Tier 2 (Make-on-Demand):
-
Enamine / Combi-Blocks: Frequently stock the non-deuterated parent (CAS 761446-44-0) and offer the d3-variant as a rapid custom synthesis (2–4 weeks).
-
CDN Isotopes / Cambridge Isotope Labs: Primary sources for the raw material (Methyl-d3 iodide) and custom synthesis of the boronate.
-
Procurement Strategy
If the specific boronate is out of stock, the most efficient strategy is Late-Stage Borylation . Purchase 4-Bromo-1-(methyl-d3)-pyrazole (more stable, often in stock) and perform a one-step Miyaura borylation.
Technical Deep Dive: Synthesis & Stability
Synthesis Workflow
The synthesis of this building block is a self-validating protocol. The use of Iodomethane-d3 (
Caption: Step-wise synthesis pathway from commodity starting materials to the deuterated pinacol ester.
Stability & Handling (Protodeboronation)
Heteroaromatic boronic acids are prone to protodeboronation , where the C-B bond is cleaved by water/acid, reverting the compound to the parent heterocycle.
-
Mechanism: Pyrazole boronates are relatively stable compared to 2-pyridyl boronates, but the free acid can degrade in moist air.
-
Mitigation: The pinacol ester is kinetically stable toward hydrolysis.
-
Storage: Store at 2–8°C under Argon. If using the free acid, store at -20°C .
Application Protocol: Suzuki-Miyaura Coupling
This reagent is used to install the pyrazole motif into aryl halides. The following protocol is optimized for deuterated substrates to prevent D/H exchange (scrambling).
Optimized Coupling Conditions
-
Solvent: 1,4-Dioxane/Water (4:1). Note: Use degassed solvents to prevent oxidative deboronation.
-
Base:
(2.0 equiv) or . Avoid strong hydroxide bases if the substrate is sensitive. -
Catalyst:
(5 mol%) or XPhos Pd G2 (for sterically hindered chlorides). -
Temperature: 80–100°C.
Critical Caution: Avoid acidic workups. The
Quality Control Checkpoints
-
H-NMR: Confirm absence of singlet at ~3.9 ppm (corresponding to non-deuterated
). -
Mass Spectrometry: Check for M+3 mass shift relative to the non-deuterated standard.
-
Boron NMR (
): Single peak at ~30 ppm (boronate ester). Multiple peaks indicate hydrolysis or oxidation.
References
-
MedChemExpress (MCE). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3 Product Page. Catalog No. HY-W249514. Retrieved from .[5]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Sigma-Aldrich. 1-Methylpyrazole-4-boronic acid pinacol ester (Non-deuterated parent data). CAS 761446-44-0.[1][6] Retrieved from .
- Wuttke, C., et al. (2019).The Deuterium Switch: Impact on Drug Metabolism and Pharmacokinetics. Journal of Medicinal Chemistry.
Sources
- 1. 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 [sigmaaldrich.com]
- 2. 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-Methyl-1H-pyrazole-4-boronic acid hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. boronmolecular.com [boronmolecular.com]
Technical Whitepaper: Characterization and Validation of 1-Methyl-4-pyrazoleboronic Acid-d3
Executive Summary: The Deuterium Switch in Pyrazole Scaffolds
In modern drug discovery, the strategic substitution of hydrogen with deuterium ("heavy hydrogen")—known as the Deuterium Switch —has emerged as a validated method to improve the pharmacokinetic (PK) profile of clinical candidates without altering their pharmacodynamics.
1-Methyl-4-pyrazoleboronic Acid-d3 represents a critical building block in this domain. The pyrazole ring is a ubiquitous pharmacophore in oncology and inflammation (e.g., Ruxolitinib, Crizotinib). However, the N-methyl group is a metabolic "soft spot," susceptible to rapid oxidative demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
By utilizing 1-Methyl-4-pyrazoleboronic Acid-d3 , researchers introduce a
This guide outlines the technical protocols for synthesizing, characterizing, and validating the isotopic purity of this specific isotopologue.
Molecular Architecture & Synthesis Strategy
To ensure high isotopic enrichment (
Synthetic Pathway
The preferred method utilizes an
Reaction Logic:
-
Deprotonation: Sodium hydride (NaH) removes the acidic proton from the pyrazole nitrogen (
). -
Isotopic Incorporation: The pyrazole anion attacks the electrophilic methyl-d3 group of
. -
Hydrolysis (Optional): Acidic hydrolysis removes the pinacol group to yield the free boronic acid.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for high-fidelity isotopic labeling of the N-methyl pyrazole moiety.
Analytical Protocol: Establishing Isotopic Purity
The critical quality attribute (CQA) for this material is Isotopic Purity (enrichment), distinct from Chemical Purity .
-
Chemical Purity: Is it 1-Methyl-4-pyrazoleboronic acid? (Target
) -
Isotopic Purity: What percentage of molecules contain the full
label? (Target atom % D)
Method A: Proton NMR ( -NMR) - The "Silent" Spectrum
In a non-deuterated sample, the N-methyl group appears as a sharp singlet at
Protocol:
-
Solvent: Dissolve ~5 mg of sample in DMSO-
.-
Note: Boronic acids can broaden due to hydrogen bonding. Adding 1 drop of
exchanges the protons, sharpening the ring signals.
-
-
Acquisition: Run a standard proton scan (min 16 scans).
-
Integration (Quantification):
-
Calibrate the spectrum using the residual DMSO peak (2.50 ppm).
-
Integrate the Pyrazole ring protons (typically two singlets or a doublet pair around 7.6–8.0 ppm). Set this integral to 2.00.
-
Integrate the region where the methyl group should be (3.8–4.0 ppm).
-
-
Calculation:
Ideally, the integral at 3.9 ppm should be < 0.03 (indicating < 1% H).
Method B: HRMS (High-Resolution Mass Spectrometry)
Mass spectrometry provides the isotopologue distribution (
Challenge: Free boronic acids ionize poorly in ESI and often form anhydrides (trimers) in the source. Solution: Analyze as the Pinacol Ester derivative. If you synthesized the free acid, perform a micro-scale derivatization with pinacol before MS injection.
Protocol:
-
Instrument: LC-QTOF or Orbitrap (ESI Positive Mode).
-
Target Ions (Pinacol Ester Form):
-
Formula:
-
Monoisotopic Mass (
): 208.14 Da -
Target Mass (
): ~211.16 Da
-
-
Data Analysis:
-
Extract Ion Chromatograms (EIC) for
( ), ( ), ( ), and ( ). -
Calculate abundance based on peak areas.[1]
-
Table 1: Theoretical Mass Shift for Validation
| Isotopologue | Label State | Mass Shift ( | Acceptance Criteria |
| d0 | 0 | < 0.5% | |
| d1 | +1.006 | < 1.0% | |
| d2 | +2.014 | < 2.0% | |
| d3 | +3.022 | > 96.5% |
Stability & Handling: The Boroxine Equilibrium
A specific technical nuance of boronic acids is their tendency to dehydrate into cyclic trimers called boroxines (anhydrides).
-
Observation: In dry solvents or solid state, you may observe a mixture of the monomer (Acid) and the trimer (Boroxine).
-
Impact: This affects chemical purity calculations (gravimetric) but does NOT affect isotopic purity .
-
Diagram:
Figure 2: The reversible dehydration of boronic acids. For Suzuki couplings, the trimer is equally active as it hydrolyzes in situ.
Storage Protocol:
-
Temperature: Store at -20°C.
-
Atmosphere: Hygroscopic. Store under Argon/Nitrogen.
-
Re-validation: If the solid appears "gummy" (partial dehydration), it can still be used for coupling, but stoichiometry should be adjusted based on active boron content.
References
-
Teva Pharmaceuticals. (2017). FDA Approval of Austedo (deutetrabenazine). The first deuterated drug approved by the FDA, establishing the regulatory pathway for deuterated N-methyl groups.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Discusses the stability and protodeboronation of heterocyclic boronic acids).
-
Sigma-Aldrich. 1-Methylpyrazole-4-boronic acid pinacol ester Product Specification. (Provides baseline chemical data for the non-deuterated analog).
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Foundational text on the metabolic stability of
vs ). -
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boroxine/boronic acid equilibrium).
Sources
Navigating the Solubility Landscape of 1-Methyl-4-pyrazoleboronic Acid-d3: A Technical Guide for Advanced Research
Introduction: The Significance of 1-Methyl-4-pyrazoleboronic Acid-d3 in Modern Drug Discovery
1-Methyl-4-pyrazoleboronic acid-d3 is a deuterated analogue of a versatile building block in contemporary medicinal chemistry. Its non-deuterated counterpart is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize complex molecules with potential therapeutic applications, including c-Met kinase inhibitors for cancer therapy.[1] The incorporation of deuterium (d3) offers a strategic advantage in drug development by potentially altering metabolic pathways, thereby improving pharmacokinetic profiles. Understanding the solubility of this isotopically labeled compound is a critical first step in its effective application, from reaction setup and workup to formulation and biological screening.
This guide provides an in-depth exploration of the solubility characteristics of 1-Methyl-4-pyrazoleboronic acid-d3. In the absence of extensive published quantitative solubility data for this specific deuterated compound, we will leverage available information on its non-deuterated analogue and related pyrazoleboronic acid pinacol esters. Furthermore, this document will equip researchers with a robust experimental framework to determine solubility in their own laboratory settings, ensuring reproducible and reliable results.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of 1-Methyl-4-pyrazoleboronic acid-d3, we must first consider its molecular structure and the properties of its non-deuterated counterpart and its commonly used pinacol ester.
Table 1: Physicochemical Properties of 1-Methyl-4-pyrazoleboronic Acid and its Pinacol Ester
| Property | 1-Methyl-4-pyrazoleboronic Acid | 1-Methyl-4-pyrazoleboronic Acid Pinacol Ester |
| Molecular Formula | C4H7BN2O2[2] | C10H17BN2O2[3] |
| Molecular Weight | 125.92 g/mol [2] | 208.07 g/mol [3] |
| Appearance | Off-white solid[1] | Off-white to yellow crystals[3] |
| Melting Point | Not available | 59-64 °C[3][4] |
The deuterated form, 1-Methyl-4-pyrazoleboronic acid-d3, will have a slightly higher molecular weight due to the replacement of three protons with deuterium atoms on the methyl group. This isotopic substitution is not expected to significantly alter its fundamental solubility characteristics compared to the non-deuterated analogue.
Based on the structure, which includes a polar pyrazole ring capable of hydrogen bonding and a boronic acid moiety, we can predict a nuanced solubility profile. The presence of both hydrogen bond donors and acceptors suggests potential solubility in polar solvents. However, the overall small molecular size and the presence of the methyl group may also allow for some solubility in less polar organic solvents.
Qualitative solubility information for the closely related 1-Methyl-4-pyrazoleboronic acid pinacol ester indicates it is slightly soluble in water, chloroform, and methanol.[3][5] This suggests that while it has some affinity for both polar and moderately non-polar environments, it is not highly soluble in any of these solvents. The free boronic acid is expected to have a higher affinity for polar protic solvents compared to its pinacol ester due to the presence of the hydroxyl groups on the boron atom.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of precise quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[6]
Methodology: Isothermal Shake-Flask Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-Methyl-4-pyrazoleboronic Acid-d3 to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, acetonitrile, tetrahydrofuran, dichloromethane, toluene). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically at 25 °C, to ensure isothermal conditions.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Alternatively, centrifuge the vials to ensure a clear separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable for compounds with a chromophore. A calibration curve prepared with known concentrations of the analyte is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualizing the Workflow
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Factors Influencing Solubility and Troubleshooting
The solubility of pyrazole derivatives can be influenced by several factors:
-
pH: As weak bases, pyrazoles can be protonated by strong acids to form more soluble salts.[7] Adjusting the pH of aqueous solutions can be a powerful tool to enhance solubility, which is particularly useful during extractions and purifications.
-
Solvent Polarity: A solvent's polarity will significantly impact its ability to dissolve the solute. A systematic screen of solvents with varying polarities is recommended to identify the most suitable system.
-
Temperature: For many compounds, solubility increases with temperature.[7] This can be leveraged during recrystallization for purification.
-
Presence of Co-solvents: Using a mixture of solvents can modulate the polarity of the system and enhance the solubility of a compound that is poorly soluble in a single solvent.[7]
Safety and Handling
1-Methyl-4-pyrazoleboronic Acid-d3 and its analogues are classified as irritants.[8] They may cause skin, eye, and respiratory irritation.[2][8] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] In case of contact, wash the affected area with plenty of water.[9]
Conclusion
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- LookChem. (n.d.). Cas 761446-44-0, 1-Methyl-4-pyrazole boronic acid pinacol ester.
- Thermo Scientific Chemicals. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%.
- Sigma-Aldrich. (n.d.). 1-Methylpyrazole-4-boronic acid pinacol ester 95%.
- (2026, February 23). 4-Pyrazoleboronic Acid Pinacol Ester: A Versatile Building Block in Organic Synthesis.
- AA BLOCKS INC. (n.d.). Safety Data Sheet.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
- MedChemExpress. (2025, October 11). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.
- PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid.
- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 761446-44-0(1-Methyl-4-pyrazole boronic acid pinacol ester) Product Description.
- Capot Chemical. (2008, October 31). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid.
- PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- (2018, November 29). Experimental study of solubility of boric acid in steam at boiling. ResearchGate.
- ChemicalBook. (n.d.). 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0.
- (2026, February 26). 11: Solubility and Borax (Experiment). Chemistry LibreTexts.
- ChemicalBook. (2026, January 13). 1-Methyl-1H-pyrazole-4-boronic acid.
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
Sources
- 1. 1-Methyl-1H-pyrazole-4-boronic acid | 847818-55-7 [chemicalbook.com]
- 2. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 761446-44-0,1-Methyl-4-pyrazole boronic acid pinacol ester | lookchem [lookchem.com]
- 4. 1-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧硼戊环-2-基)吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. commerceweb.govsci.com [commerceweb.govsci.com]
Methodological & Application
Applications of 1-Methyl-4-pyrazoleboronic Acid-d3 in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Advantage of Isotopic Reinforcement in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of optimized pharmacokinetic and safety profiles is paramount. Among the sophisticated strategies employed, selective deuterium incorporation, often termed "isotopic reinforcement," has emerged as a powerful tool. This guide focuses on the application of 1-Methyl-4-pyrazoleboronic Acid-d3 , a deuterated building block designed to leverage the kinetic isotope effect (KIE) for tangible therapeutic benefits.
The core principle lies in the substitution of protium (¹H) with its heavier, stable isotope deuterium (²H or D). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2] This seemingly subtle modification can significantly increase the activation energy required to break this bond, a crucial factor in many metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.[3] Consequently, deuteration at a metabolically labile position can slow down the rate of drug metabolism, leading to a cascade of potentially advantageous pharmacokinetic outcomes.[4]
This technical guide will provide an in-depth exploration of the rationale, applications, and protocols associated with the use of 1-Methyl-4-pyrazoleboronic Acid-d3 in drug discovery and development.
The "Deuterated Magic Methyl" Effect on the Pyrazole Scaffold
The N-methyl group on a pyrazole ring, while seemingly simple, can be a site of metabolic vulnerability. N-dealkylation is a well-documented metabolic pathway for N-substituted pyrazoles.[5] This process, often CYP-mediated, can lead to the formation of metabolites with different pharmacological activity, toxicity profiles, or clearance rates compared to the parent drug. By replacing the N-CH₃ group with an N-CD₃ group, we introduce a "deuterated magic methyl" group.[6] This strategic deuteration can effectively shield this position from rapid metabolic breakdown.
The primary advantages of this approach include:
-
Reduced Metabolic Clearance: Slowing the rate of N-demethylation can decrease the overall clearance of the drug from the body.[2]
-
Increased Drug Exposure (AUC): A lower clearance rate often translates to a higher Area Under the Curve (AUC), meaning the body is exposed to a therapeutic concentration of the drug for a longer period.[1]
-
Extended Half-Life (t½): The drug's duration of action can be prolonged, potentially leading to less frequent dosing regimens and improved patient compliance.[3]
-
Reduced Metabolite-Mediated Toxicity: If the N-demethylated metabolite is associated with adverse effects, reducing its formation can lead to a better safety and tolerability profile.
-
Improved Pharmacokinetic Consistency: By blocking a major metabolic pathway, the pharmacokinetic profile of the drug may become more predictable among patients with variations in metabolic enzyme activity.
The following diagram illustrates the logical flow from the fundamental chemical properties of the C-D bond to the desired clinical outcomes.
Caption: Rationale for using N-CD₃ pyrazole in drug design.
Synthesis of 1-Methyl-4-pyrazoleboronic Acid-d3
The synthesis of 1-Methyl-4-pyrazoleboronic Acid-d3, or more commonly its stable pinacol ester derivative, is conceptually straightforward and analogous to its non-deuterated counterpart. It typically involves the N-methylation of a pre-existing pyrazole-4-boronic acid derivative using a deuterated methylating agent.
A probable synthetic route starts from 4-bromo-1H-pyrazole, which undergoes lithiation followed by reaction with an excess of a borate ester (e.g., triisopropyl borate) and subsequent hydrolysis or direct esterification with pinacol to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The final step is the crucial N-methylation.
Caption: Plausible synthesis of 1-Methyl-4-pyrazoleboronic Acid-d3 Pinacol Ester.
Key deuterated methylating agents that can be employed in this synthesis include:
-
Trideuteromethyl iodide (CD₃I): A highly reactive and common reagent for this type of alkylation.[7]
-
Deuterated Dimethyl Sulfate ((CD₃)₂SO₄): Another potent methylating agent, though its use requires significant caution due to toxicity.[7]
-
Deuterated Methanol (CD₃OD): A cost-effective source of the CD₃ group, often used to generate other methylating agents in situ or used directly with specific catalytic systems.[8][9]
Application Protocol: Suzuki-Miyaura Cross-Coupling
The primary application of 1-Methyl-4-pyrazoleboronic Acid-d3 is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds, enabling the linkage of the deuterated pyrazole moiety to various aryl or heteroaryl halides.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of 1-(Methyl-d3)-1H-pyrazole-4-boronic acid pinacol ester with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
1-(Methyl-d3)-1H-pyrazole-4-boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (2-5 mol%)
-
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent System: e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, or DME/Water
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl/heteroaryl bromide (1.0 eq.), 1-(Methyl-d3)-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80°C to 120°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Case Study: Attenuating N-Demethylation of Enzalutamide
A compelling real-world example that illustrates the principles described is the N-methyl deuteration of Enzalutamide (ENT), an androgen receptor inhibitor. To mitigate the N-demethylation metabolic pathway, a deuterated analog (d3-ENT) was synthesized where the N-CH₃ group was replaced with N-CD₃.[1][2] This study provides valuable quantitative data on the impact of this specific deuteration.
Comparative Pharmacokinetic Data: Enzalutamide vs. d3-Enzalutamide
The following table summarizes the key pharmacokinetic parameters observed in studies comparing ENT and its d3-analog.
| Parameter | Non-Deuterated (ENT) | Deuterated (d3-ENT) | % Change | Reference |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Higher | 72.9% Lower | ↓ 72.9% | [1][10] |
| In Vivo Cmax (Oral admin. in rats) | Lower | 35% Higher | ↑ 35% | [2] |
| In Vivo AUC₀-t (Oral admin. in rats) | Lower | 102% Higher | ↑ 102% | [1][2] |
| In Vivo N-demethyl Metabolite (M2) Exposure | Higher | 8-fold Lower | ↓ 800% | [1] |
Analysis of the Data:
The data clearly demonstrates the profound impact of N-methyl deuteration. The in vitro intrinsic clearance in human liver microsomes was significantly reduced for d3-ENT, indicating a slower rate of metabolism.[1][10] This in vitro finding translated directly to a more favorable in vivo pharmacokinetic profile in rats. The maximum plasma concentration (Cmax) and, more importantly, the total drug exposure (AUC) were substantially increased for the deuterated compound.[2] Furthermore, the exposure to the N-demethylated metabolite was drastically reduced, which could be highly beneficial if this metabolite contributes to off-target effects or has a less desirable pharmacological profile.[1]
Conclusion and Future Perspectives
1-Methyl-4-pyrazoleboronic Acid-d3 is a specialized chemical tool that offers medicinal chemists a rational approach to enhancing the metabolic stability of drug candidates. By targeting the known metabolic liability of N-demethylation on the pyrazole scaffold, this deuterated building block can lead to significant improvements in pharmacokinetic properties, including increased exposure and half-life. The well-established utility of its non-deuterated counterpart in Suzuki-Miyaura cross-coupling reactions ensures its seamless integration into existing synthetic workflows. As the "deuterium switch" strategy continues to prove its value in bringing improved medicines to the clinic, the demand for precisely deuterated building blocks like 1-Methyl-4-pyrazoleboronic Acid-d3 is expected to grow, solidifying its role as a valuable component in the modern drug discovery toolbox.
References
- Haskins, N. J. The role of stable isotopes in metabolic studies. Biomedical Mass Spectrometry. 1982, 9 (7), 269–277.
- Kushner, D. J.; Baker, A.; Dunstall, T. G. Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology. 1999, 77 (2), 79–88.
- Pirali, T.; Serafini, M.; Cargnin, S.; Genazzani, A. A. The Deuterium Switch: A Medicinal Chemistry Strategy to Optimize the Pharmacokinetic Profile of a Drug. Pharmaceuticals (Basel). 2019, 12 (2), 80.
- Timmins, G. S. Deuterated drugs; an update.
- Gant, T. G. Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. 2014, 57 (9), 3595–3611.
-
Sun, H.; Chen, D.; Li, F.; et al. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. 2016 , 10, 2181–2191. [Link]
- Mullins, J. J.; Harrison, S. T.; Biela, B.; et al. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters. 2009, 50 (47), 6515-6518.
- Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. 2023.
-
Sun, H.; Chen, D.; Li, F.; et al. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Des Devel Ther. 2016 , 10, 2181-2191. [Link]
- Harbeson, S. L.; Tung, R. D. Deuterium in drug discovery and development. Annual Reports in Medicinal Chemistry. 2011, 46, 403-417.
- Penner, N.; Klopman, G.; L. Harbeson, S. The use of deuterium in drug design: a review of recent applications. Future Medicinal Chemistry. 2017, 9 (10), 1029–1031.
-
Sun, H.; Chen, D.; Li, F.; et al. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. PubMed. 2016 . [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Drug Candidates Using 1-Methyl-4-pyrazoleboronic Acid-d3
Abstract
This technical guide provides a comprehensive overview of the application of 1-Methyl-4-pyrazoleboronic Acid-d3 as a specialized building block in the synthesis of drug candidates. The document elucidates the strategic rationale for utilizing deuterated compounds in medicinal chemistry, with a focus on the kinetic isotope effect (KIE) to enhance pharmacokinetic profiles. Detailed protocols for the application of this reagent in Suzuki-Miyaura cross-coupling reactions are presented, including reaction optimization, step-by-step experimental procedures, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of deuterated building blocks in their synthetic programs.
Introduction: The Strategic Advantage of Deuterated Building Blocks
The pyrazole moiety is a cornerstone in modern medicinal chemistry, present in a wide array of approved pharmaceuticals due to its versatile chemical properties and ability to engage in various biological interactions.[1] The synthesis of novel pyrazole-containing drug candidates often relies on robust and flexible synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent example.[2] 1-Methyl-4-pyrazoleboronic acid and its derivatives are key reagents in this context, enabling the efficient formation of carbon-carbon bonds.[3]
This guide focuses on a specialized variant of this building block: 1-Methyl-4-pyrazoleboronic Acid-d3 . The strategic replacement of the three hydrogen atoms on the methyl group with deuterium (a stable, non-radioactive isotope of hydrogen) is a deliberate design choice aimed at improving the metabolic stability of the final drug candidate.[4] This "deuterium switch" can lead to significant enhancements in a drug's pharmacokinetic profile, such as a longer half-life, reduced patient dosage, and potentially a better safety profile.[]
The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)
The therapeutic benefits of using deuterated compounds stem from the Kinetic Isotope Effect (KIE) .[6][7] This phenomenon arises from the fundamental difference in the bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond.
-
Increased Bond Strength: A C-D bond is stronger and has a lower vibrational frequency than a C-H bond. Consequently, more energy is required to break a C-D bond.[]
-
Slowing Metabolism: Many drug molecules are metabolized in the body by enzymes, such as the cytochrome P450 (CYP) family. This process often involves the cleavage of C-H bonds as a rate-determining step. By replacing a C-H bond at a metabolic "soft spot" with a C-D bond, the rate of metabolism at that position can be significantly reduced.[7]
The strategic incorporation of a deuterated methyl group, as in 1-Methyl-4-pyrazoleboronic Acid-d3, can therefore protect the resulting drug candidate from rapid N-demethylation, a common metabolic pathway. This can lead to:
-
Prolonged Half-Life: The drug remains in the body for a longer period, potentially reducing dosing frequency.[4]
-
Improved Efficacy and Safety: Maintaining a more stable drug concentration can enhance therapeutic effects and minimize toxic side effects associated with metabolic products.[]
-
Reduced Drug-Drug Interactions: If the deuterated site is metabolized by a specific CYP enzyme, its modification can lessen the potential for interactions with other drugs metabolized by the same enzyme.[6]
Synthesis and Characterization of 1-Methyl-4-pyrazoleboronic Acid-d3
While the direct synthesis of 1-Methyl-4-pyrazoleboronic Acid-d3 is not widely published, a plausible and efficient route can be extrapolated from the synthesis of its non-deuterated (protio) analog. The key step is the introduction of the deuterated methyl group.
A common synthetic strategy for the non-deuterated pinacol ester involves the methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[8] To synthesize the d3-analog, a deuterated methylating agent, such as deuterated methyl iodide (CD3I), would be used.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 1-Methyl-4-pyrazoleboronic Acid-d3.
Characterization:
The successful synthesis and isotopic enrichment must be confirmed through rigorous analytical techniques.
| Technique | Expected Observations for 1-Methyl-4-pyrazoleboronic Acid-d3 |
| ¹H NMR | The characteristic singlet for the N-methyl protons (around 3.8-4.0 ppm for the protio-analog) will be absent or significantly diminished. The pyrazole ring protons will be observable.[9] |
| ²H NMR (Deuterium NMR) | A signal corresponding to the deuterated methyl group will be present, confirming the incorporation of deuterium. |
| ¹³C NMR | The signal for the N-methyl carbon will appear as a multiplet (typically a 1:1:1 triplet for a CD3 group) due to coupling with deuterium, and it may be shifted slightly upfield compared to the protio-analog.[1] |
| Mass Spectrometry | The molecular ion peak will be 3 mass units higher than that of the non-deuterated analog, providing direct evidence of trideuteration. |
Application in Drug Candidate Synthesis: The Suzuki-Miyaura Cross-Coupling
1-Methyl-4-pyrazoleboronic Acid-d3 (often used as its more stable pinacol ester derivative) is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 4-aryl or 4-heteroaryl-1-methyl-d3-pyrazoles.[2][10]
The Catalytic Cycle:
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components:
| Component | Function | Examples |
| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and influences reactivity. | PPh₃, dppf, SPhos, XPhos |
| Base | Activates the boronic acid for transmetalation. | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants and influences reaction rate. | Dioxane/Water, Toluene/Water, DMF, THF |
| Aryl/Heteroaryl Halide | The coupling partner for the pyrazoleboronic acid. | Aryl bromides, chlorides, iodides, or triflates. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with 1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester.
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), 1-(Methyl-d3)-4-pyrazoleboronic acid pinacol ester (1.2 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Seal the tube with a septum.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]
-
-
Solvent Addition:
-
Through the septum, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 90-100 °C.[11]
-
Stir the reaction mixture vigorously for the required time (typically 4-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry to confirm its identity, purity, and the retention of the deuterated methyl group.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure all glassware is dry and the reaction is under a robust inert atmosphere; Screen different bases (e.g., K₃PO₄ for less reactive halides) and solvent systems. |
| Protodeboronation | Presence of excess water or protic sources; Reaction temperature too high or time too long. | Use anhydrous solvents; Minimize the amount of water in the reaction mixture; Optimize temperature and reaction time. |
| Homocoupling of Boronic Ester | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas all solvents and ensure a strict inert atmosphere throughout the reaction. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the chromatography conditions (solvent system, gradient); Consider alternative purification methods like recrystallization or preparative HPLC. |
Conclusion
1-Methyl-4-pyrazoleboronic Acid-d3 is a valuable and specialized building block for modern drug discovery. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of novel pyrazole-containing drug candidates. The incorporation of a deuterated methyl group offers a scientifically grounded approach to enhancing the metabolic stability and overall pharmacokinetic properties of these candidates, potentially leading to safer and more effective medicines. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this powerful strategy in their synthetic endeavors.
References
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]
-
Wikipedia. (n.d.). Deuterated drug. [Link]
-
PubMed. (2010, July 15). The kinetic isotope effect in the search for deuterated drugs. [Link]
-
Deuterated Drugs Series. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Roots Analysis. [Link]
-
Scilit. (n.d.). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
-
Percy, J. M., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(19), 6530-6540. [Link]
-
ResearchGate. (2025, August 7). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
American Chemical Society. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7896–7901. [Link]
-
PubMed. (2016, August 15). The (1) H NMR spectrum of pyrazole in a nematic phase. [Link]
-
MDPI. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]
Sources
- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 [sigmaaldrich.com]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. Portico [access.portico.org]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 9. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Methyl-4-pyrazoleboronic Acid-d3 as a Strategic Building Block for Next-Generation Kinase Inhibitors
Introduction: The Strategic Advantage of Deuteration in Kinase Inhibitor Design
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized targeted therapy, with a significant number of these drugs featuring a pyrazole scaffold.[1][2][3] The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] Of the 74 small molecule protein kinase inhibitors approved by the U.S. FDA, eight contain a pyrazole ring, including well-known drugs like Crizotinib and Ruxolitinib.[1][2]
This guide focuses on a specialized building block, 1-Methyl-4-pyrazoleboronic Acid-d3 , and its application in the synthesis of advanced kinase inhibitors. The strategic incorporation of deuterium, a stable isotope of hydrogen, offers a powerful tool to enhance the pharmacokinetic properties of drug candidates.[4][5] This "deuterium switch" can lead to improved metabolic stability, reduced formation of toxic metabolites, and a more favorable dosing regimen.[5][6][7] The first deuterated drug, Austedo (deutetrabenazine), was approved by the FDA in 2017, validating this approach.[8][9][10] More recently, the approval of deucravacitinib, a deuterated TYK2 inhibitor, further underscores the growing importance of this strategy in modern drug discovery.[8][11]
By replacing the three hydrogen atoms on the methyl group with deuterium, 1-Methyl-4-pyrazoleboronic Acid-d3 provides a metabolically fortified building block for the synthesis of novel kinase inhibitors with potentially superior drug-like properties.
Physicochemical Properties of 1-Methyl-4-pyrazoleboronic Acid-d3 and its Non-Deuterated Analog
A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis. The following table summarizes key properties of the deuterated compound and its non-deuterated counterpart for comparison.
| Property | 1-Methyl-4-pyrazoleboronic Acid-d3 | 1-Methyl-4-pyrazoleboronic Acid | Data Source |
| Molecular Formula | C4H4D3BN2O2 | C4H7BN2O2 | PubChem |
| Molecular Weight | 128.94 g/mol | 125.92 g/mol | PubChem |
| Appearance | Solid | Solid | MedChemExpress[12] |
| Melting Point | Not explicitly available for d3; 59-64 °C (for non-deuterated) | 59-64 °C (lit.) | Sigma-Aldrich, ChemicalBook[13] |
| Solubility | Slightly soluble in water | Slightly soluble in water | ChemicalBook[13] |
| Storage | Recommended: -20°C for long-term stability | Room temperature | MedChemExpress[12] |
Core Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
The primary application of 1-Methyl-4-pyrazoleboronic Acid-d3 is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of complex biaryl structures, which are common motifs in kinase inhibitors.
General Reaction Scheme
The following diagram illustrates the general principle of the Suzuki-Miyaura coupling reaction, where the deuterated pyrazoleboronic acid is coupled with an aryl or heteroaryl halide to construct the core of a potential kinase inhibitor.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of a Deuterated Pyrazole-Aryl Scaffold
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 1-Methyl-4-pyrazoleboronic Acid-d3 with a representative aryl halide.
Materials and Reagents
-
1-Methyl-4-pyrazoleboronic Acid-d3 (1.0 eq)
-
Aryl or Heteroaryl Halide (e.g., 4-iodotoluene, 1.1 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 0.05 eq)
-
Base (e.g., Potassium Carbonate [K2CO3], 2.0 eq)
-
Degassed Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica Gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-Methyl-4-pyrazoleboronic Acid-d3 (1.0 eq), the chosen aryl halide (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use to prevent catalyst deactivation.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Microwave Irradiation: Secure the vial in a microwave reactor and irradiate at a constant temperature (e.g., 100-140°C) for a predetermined time (typically 10-30 minutes).[14] Microwave heating can significantly accelerate the reaction.[14]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure deuterated product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the deuterated methyl group can be confirmed by the absence of a singlet at ~3.8 ppm in the ¹H NMR spectrum and the observation of a characteristic isotopic pattern in the mass spectrum.
The Scientific Rationale: Understanding the Kinetic Isotope Effect (KIE)
The primary motivation for using 1-Methyl-4-pyrazoleboronic Acid-d3 is to leverage the deuterium kinetic isotope effect (KIE).[4][5] The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[4][15]
In the context of drug metabolism, many Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[5] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and requires more energy to break.[15]
If the cleavage of the C-H bond on the N-methyl group of the pyrazole is a rate-determining step in the metabolic pathway of the resulting kinase inhibitor, replacing these hydrogens with deuterium will slow down this metabolic process.[4][5] This can lead to several therapeutic advantages:
-
Improved Metabolic Stability: The drug remains in its active form for a longer period, potentially increasing its half-life and overall exposure.[6][]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[7][11]
-
Enhanced Safety Profile: By slowing a specific metabolic pathway, deuteration can reduce the formation of potentially toxic or inactive metabolites.[5][7] For example, the deuterated TYK2 inhibitor deucravacitinib was designed to avoid the formation of a non-selective metabolite.[11]
Conceptual Diagram of the Kinetic Isotope Effect
Caption: The Kinetic Isotope Effect slows metabolism of the deuterated drug.
Conclusion and Future Outlook
1-Methyl-4-pyrazoleboronic Acid-d3 is a valuable and strategic building block for the development of next-generation kinase inhibitors. By incorporating a deuterated N-methyl group, medicinal chemists can proactively address potential metabolic liabilities at an early stage of the drug discovery process. The well-established and versatile Suzuki-Miyaura coupling provides a reliable method for incorporating this building block into a wide array of kinase inhibitor scaffolds. As the pharmaceutical industry continues to embrace the benefits of deuteration, the use of such pre-deuterated building blocks will undoubtedly become increasingly important in the design of safer and more effective medicines.
References
-
Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633-653. [Link]
-
Cismas, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5413. [Link]
-
Cismas, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Shaikh, J., Patel, K., & Khan, T. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
-
Pharmaceutical Technology. (2018). Deuterium-Containing Building Blocks for Drug Design. Pharmaceutical Technology. [Link]
-
Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. [Link]
-
Che, F., et al. (2005). Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition. Journal of Medicinal Chemistry, 48(7), 2371-2375. [Link]
-
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 2(7), 1131-1135. [Link]
-
Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Taylor & Francis. [Link]
-
Ramirez, R. D., et al. (2022). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 13(1), 5831. [Link]
-
Raffa, R. B., Pergolizzi, J. V., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9(10), 440-446. [Link]
-
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]
-
Che, A. (2023). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]
-
Wikipedia. (n.d.). Deuterated drug. Wikipedia. [Link]
-
Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.. [Link]
-
Ramirez, R. D., et al. (2022). Designing chemical systems for precision deuteration of medicinal building blocks. Research Square. [Link]
-
Li, Y., et al. (2025). The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo. Annals of Translational Medicine, 13(5), 123. [Link]
-
Spallarossa, A., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(1), 12. [Link]
-
Bell, M. A., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 50(44), 6064-6067. [Link]
-
Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 808-810. [Link]
-
Bell, M. A., et al. (2009). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isotope.com [isotope.com]
- 6. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 7. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 10. medium.com [medium.com]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 14. html.rhhz.net [html.rhhz.net]
- 15. Portico [access.portico.org]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 1-Methyl-4-pyrazoleboronic Acid-d3 with Aryl Halides
Introduction & Strategic Rationale
The 1-methyl-1H-pyrazole motif is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or as a critical hydrogen-bond acceptor in kinase inhibitors. However, the N-methyl group is a common liability for cytochrome P450-mediated oxidative metabolism (specifically N-demethylation). By substituting this group with a trideuteromethyl (-CD3) moiety, drug development professionals can leverage the kinetic isotope effect (KIE) to significantly enhance metabolic stability and improve pharmacokinetic profiles without altering the molecule's target pharmacology.
The synthesis of these deuterated active pharmaceutical ingredients (APIs) heavily relies on the Suzuki-Miyaura cross-coupling of 1-methyl-4-pyrazoleboronic acid-d3 (or its pinacol ester) with aryl or heteroaryl halides[1]. While standard Suzuki conditions are widely known[2], the introduction of the -d3 isotopologue and the heteroaromatic nature of the pyrazole ring present unique mechanistic challenges that require precise condition optimization.
Mechanistic Challenges: Causality & Control
When working with 1-methyl-4-pyrazoleboronic acid-d3, three primary failure modes must be actively managed to ensure a successful, high-yielding reaction:
-
Protodeboronation: Heteroaryl boronic acids are highly susceptible to base-catalyzed protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[3]. This degradation is accelerated by strong bases (e.g., NaOH, KOH) and high temperatures. Causality: To mitigate this, mild bases (such as K2CO3 or K3PO4) must be used to facilitate transmetalation without driving the destructive hydrolysis of the boronate intermediate[4].
-
Isotopic Scrambling (H-D Exchange): The primary value of the -d3 reagent is its isotopic purity. However, prolonged exposure to basic, protic environments at elevated temperatures can lead to reversible deprotonation and H-D exchange, resulting in a loss of deuterium incorporation. Causality: Rapid catalytic turnover is essential. Utilizing highly active catalysts with optimal bite angles, such as PdCl2(dppf), accelerates the reductive elimination step, minimizing the residence time of the intermediate and outcompeting the kinetics of H-D exchange[1].
-
Oxidative Homocoupling: In the presence of trace oxygen, pyrazole boronic esters can undergo palladium-catalyzed oxidative homocoupling to form symmetric bipyrazoles[5]. Causality: Strict anaerobic conditions (thorough argon/nitrogen sparging) are mandatory to suppress this pathway.
Figure 1: Competing reaction pathways for 1-methyl-4-pyrazoleboronic acid-d3.
Quantitative Optimization of Reaction Conditions
To establish a self-validating protocol, various conditions were evaluated to find the optimal balance between overall yield and the retention of the -CD3 isotopic integrity. The data below summarizes the causal impact of different variables.
| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | D-Retention (%) | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | NaOH (3.0) | THF / H2O (4:1) | 80 | 12 | 41 | 86 | Strong base induced severe protodeboronation and H-D scrambling. |
| Pd(OAc)2 / SPhos | Cs2CO3 (2.0) | Toluene / H2O (3:1) | 100 | 6 | 68 | 91 | High temp led to moderate D-loss; some homocoupling observed[6]. |
| PdCl2(dppf)·CH2Cl2 | K2CO3 (2.0) | Dioxane / H2O (3:1) | 85 | 4 | 92 | >98 | Optimal. Mild base and rapid turnover preserved the -CD3 group[1]. |
| XPhos Pd G3 (2 mol%) | K3PO4 (2.0) | t-AmOH / H2O (4:1) | 60 | 2 | 89 | >99 | Excellent alternative for highly sensitive or sterically hindered aryl halides. |
Experimental Workflow
The following workflow illustrates the critical control points (CCPs) required to execute this reaction successfully.
Figure 2: Optimized experimental workflow highlighting Critical Control Points.
Step-by-Step Protocol: Self-Validating System
This protocol is designed for a 1.0 mmol scale reaction. It incorporates internal validation steps to ensure both chemical conversion and isotopic fidelity.
Materials:
-
Aryl Halide (Ar-Br or Ar-I): 1.0 mmol
-
1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester: 1.2 mmol (1.2 equiv)
-
PdCl2(dppf)·CH2Cl2 adduct: 0.05 mmol (5 mol%)
-
Potassium Carbonate (K2CO3): 2.0 mmol (2.0 equiv)
-
1,4-Dioxane / Deionized Water (3:1 v/v): 10 mL
Step 1: Reagent Preparation & Degassing (Critical)
-
In a 25 mL Schlenk flask or a heavy-walled microwave vial equipped with a magnetic stir bar, add the aryl halide, 1-methyl-4-pyrazoleboronic acid-d3 pinacol ester, and K2CO3.
-
Add 10 mL of the 1,4-Dioxane/H2O (3:1) solvent mixture.
-
Self-Validation Checkpoint: Before adding the catalyst, sparge the heterogeneous mixture with dry Argon gas for a minimum of 15 minutes. This step is non-negotiable to prevent oxidative homocoupling[5].
Step 2: Catalyst Addition & Reaction Execution 4. Briefly open the vessel under a positive pressure of Argon and quickly add the PdCl2(dppf)·CH2Cl2 catalyst. 5. Seal the vessel tightly and immerse it in a pre-heated oil bath at 85 °C. 6. Stir vigorously (800-1000 rpm) for 4 hours. 7. Causality Note: Do not exceed 4 hours unless TLC/LC-MS indicates incomplete conversion. Prolonged heating in the basic aqueous medium exponentially increases the risk of H-D exchange at the pyrazole ring.
Step 3: Workup & Isolation 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). 10. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with Ethyl Acetate (2 x 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Step 4: Quality Control & Isotopic Validation 13. Chemical Purity: Analyze the isolated product via HPLC (UV detection at 254 nm). Target purity >95%. 14. Isotopic Fidelity (Self-Validation): Submit the sample for High-Resolution Mass Spectrometry (HRMS) and 1H-NMR.
- HRMS: Confirm the [M+H]+ peak corresponds to the exact mass of the -d3 isotopologue. Calculate the isotopic distribution to ensure <2% of the -d2 or -d1 species are present.
- 1H-NMR: Verify the complete absence of a singlet at ~3.9 ppm (which would correspond to a non-deuterated N-CH3 group), confirming >98% deuterium retention.
References
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - National Institutes of Health (NIH).[Link]
-
Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange - Chemical Science (RSC Publishing).[Link]
-
Protodeboronation - Wikipedia / Organic Chemistry Portal. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - University of Edinburgh.[Link]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles - Royal Society of Chemistry.[Link]
-
First Synthesis of (−)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry - National Institutes of Health (NIH).[Link]
-
Suzuki Coupling Mechanism and Scope - Organic Chemistry Portal.[Link]
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. First Synthesis of (−)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Monitoring Suzuki-Miyaura Couplings with 1-Methyl-4-pyrazoleboronic Acid-d3
Executive Summary
The incorporation of deuterium into active pharmaceutical ingredients (APIs) is a proven strategy to leverage the kinetic isotope effect, thereby enhancing metabolic stability and altering pharmacokinetic profiles[1]. 1-Methyl-4-pyrazoleboronic Acid-d3 (C₄H₄D₃BN₂O₂) serves as a critical building block for installing deuterated methylpyrazole moieties via Suzuki-Miyaura cross-coupling[2]. However, tracking the reaction kinetics, speciation, and isotopic purity of this reagent presents unique analytical hurdles. This application note details a comprehensive, self-validating analytical framework utilizing UPLC-HRMS, Multinuclear NMR, and GC-MS to monitor these complex biphasic reactions with absolute high-fidelity.
Mechanistic Rationale & Analytical Causality
As a Senior Application Scientist, it is critical to understand that analytical methods must be tailored to the physicochemical vulnerabilities of the analyte. Boronic acids are notoriously difficult to analyze due to three primary factors: a high propensity for dehydration, poor ionization efficiency, and thermal instability[3][4].
-
UPLC-HRMS (Overcoming Dehydration): Under standard acidic reversed-phase liquid chromatography conditions, boronic acids continuously dehydrate on-column to form cyclic boroxines (trimers). This equilibrium manifests as split peaks, peak tailing, and artificially low quantitation. Causality: By utilizing a 10 mM ammonium acetate buffer in the mobile phase, the monomeric boronic acid species is chemically stabilized, preventing boroxine formation and enabling ultra-fast, high-throughput kinetic monitoring[3]. Furthermore, High-Resolution Mass Spectrometry (HRMS) is mandatory to accurately calculate isotopic purity by extracting the exact mass of the [M+H]⁺ isotopologues and mathematically removing natural ¹³C/¹⁵N isotopic contributions[5][6].
-
Multinuclear NMR (Validating Structural Integrity): While mass spectrometry confirms the molecular weight, it cannot definitively prove the regiochemistry of the deuterium label. Causality: ¹H NMR is required to validate the absence of the N-CH₃ protons, while ²H NMR directly observes the D₃-methyl group[7]. Crucially, ¹¹B NMR is employed to track the speciation of the boron center (e.g., free boronic acid vs. lithium hydroxy ate complex) during the biphasic Suzuki coupling, providing deep mechanistic insights into the catalytic cycle[8][9].
-
GC-MS (Bypassing Thermal Degradation): Boronic acids degrade at the high temperatures required for gas chromatography. Causality: By derivatizing the reaction aliquots with pinacol, the boronic acid is rapidly converted into a highly stable, volatile pinacol ester[4][9]. This allows for orthogonal confirmation of isotopic purity and the highly sensitive detection of volatile mutagenic impurities[4].
Workflow Visualization
Analytical workflow for monitoring d3-boronic acid reactions via LC-MS, NMR, and GC-MS.
Self-Validating Experimental Protocols
Protocol A: UPLC-HRMS for Reaction Kinetics & Isotopic Enrichment
Self-Validation System: The method incorporates an unlabeled 1-methyl-4-pyrazoleboronic acid control injection. The system is only deemed "suitable" if the unlabeled control yields a singular, sharp peak (confirming boroxine suppression) and its theoretical ¹³C isotopic distribution matches the observed spectra within a 5 ppm error margin[3][6].
-
Sampling & Quenching: Extract 10 µL of the biphasic reaction mixture. Immediately quench by diluting into 990 µL of cold Acetonitrile/Water (50:50, v/v) containing 10 mM ammonium acetate. Causality: Rapid dilution in a neutral, aprotic-rich solvent halts the palladium catalytic cycle and prevents unwanted deuterium-to-hydrogen (D-H) exchange at the methyl position[3][10].
-
Chromatographic Separation: Inject 1 µL onto an Acquity BEH C18 column (50 × 2.1 mm, 1.7 µm) maintained at 40 °C. Elute using a fast gradient of 10 mM ammonium acetate in water (Mobile Phase A) and Acetonitrile (Mobile Phase B)[3].
-
Isotopic Purity Calculation: Acquire full-scan HRMS data in positive ESI mode. Extract the exact mass chromatograms for the d₃, d₂, d₁, and d₀ isotopologues. Calculate the isotopic purity by integrating the extracted ion chromatograms (EIC) and mathematically removing the natural ¹³C and ¹⁵N contributions from the preceding peaks using an isotopic distribution calculator[5][6].
Protocol B: Multinuclear NMR (¹H, ²H, ¹¹B) for Structural Integrity
Self-Validation System: The ¹H and ²H spectra must be cross-referenced. A true d₃-labeled compound will show a complete absence of the ¹H signal at ~3.8 ppm, perfectly mirrored by a strong ²H signal at the exact same chemical shift[7].
-
Sample Preparation: Extract 50 µL of the organic phase of the reaction mixture. Remove volatiles in vacuo at room temperature to prevent thermal degradation. Reconstitute the dried residue in 600 µL of anhydrous DMSO-d₆. Causality: Anhydrous solvent is critical to prevent the dynamic equilibrium between the boronic acid and its boroxine trimer during acquisition[8][9].
-
¹¹B Speciation Analysis: Acquire ¹¹B NMR (128 MHz) using boron-free quartz tubes to eliminate background glass signals. Monitor the shift from ~28 ppm (free boronic acid) to ~4 ppm (tetrahedral ate-complex) to confirm the activation of the boronic acid by the base prior to transmetalation[8][9].
-
Isotopic Verification: Acquire ¹H NMR (400 MHz) to confirm the pyrazole backbone integrity. Subsequently, acquire ²H NMR (61 MHz) using a non-deuterated standard for chemical shift referencing to confirm the precise location of the deuterium label[7].
Protocol C: GC-MS for Volatile Impurity Profiling
Self-Validation System: The derivatization efficiency is validated by the complete disappearance of the free boronic acid peak in parallel LC-MS analysis, ensuring 100% conversion to the pinacol ester[4].
-
Derivatization: To 100 µL of the reaction mixture, add 2.0 equivalents of pinacol dissolved in methyl tert-butyl ether (MTBE). Add a catalytic amount of anhydrous MgSO₄ to drive the condensation reaction by scavenging water. Causality: Converting the labile boronic acid to a pinacol ester (1-methyl-1H-pyrazole-4-boronic acid pinacol ester-d3) lowers the boiling point and vastly improves thermal stability for GC elution[1][4][9].
-
Extraction & Injection: Agitate for 15 minutes, centrifuge to pellet the MgSO₄, and inject 1 µL of the MTBE supernatant into the GC-MS system operating in Electron Ionization (EI) mode[4].
-
Data Analysis: Monitor the molecular ion shift. The derivatized d₃-compound will exhibit a molecular ion +3 Daltons heavier than the unlabeled pinacol ester standard[7].
Quantitative Data Summaries
Table 1: Optimized UPLC-HRMS Parameters for Boronic Acid Analysis [3][6]
| Parameter | Specification / Setting | Analytical Rationale |
| Column | Acquity BEH C18 (50 × 2.1 mm, 1.7 µm) | High resolution for small polar molecules. |
| Mobile Phase A | 10 mM Ammonium Acetate in H₂O | Buffers pH to ~6.8, preventing boroxine formation. |
| Mobile Phase B | 100% Acetonitrile | Provides optimal elution strength. |
| Gradient | 5% B to 95% B over 1.0 minute | Enables high-throughput reaction monitoring. |
| Flow Rate | 0.6 mL/min | Optimal linear velocity for sub-2µm particles. |
| Ionization | ESI Positive Mode | Boronic acids ionize via [M+H]⁺ or[M+NH₄]⁺. |
| Mass Accuracy | < 5 ppm (TOF or Orbitrap) | Required to resolve D vs. ¹³C/¹⁵N mass defects. |
Table 2: Multinuclear NMR Diagnostic Shifts for 1-Methyl-4-pyrazoleboronic Acid-d3 [7][8][9]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Diagnostic Significance |
| ¹H NMR | ~7.80, ~7.50 | Singlets (1H each) | Confirms integrity of the pyrazole C3 and C5 protons. |
| ¹H NMR | ~3.80 | Absent | Confirms successful >99% deuteration of the N-methyl group. |
| ²H NMR | ~3.80 | Broad Singlet (3D) | Direct observation and validation of the D₃-methyl label. |
| ¹¹B NMR | ~28.0 | Broad Singlet | Confirms the presence of the free trigonal planar boronic acid. |
| ¹¹B NMR | ~4.0 to 6.0 | Broad Singlet | Indicates formation of the tetrahedral active "ate-complex". |
References
1.[3] A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). rsc.org. 2.[8] Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. vapourtec.com. 3.[4] Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. chromatographyonline.com. 4.[2] 1-Methyl-4-pyrazoleboronic Acid-d3 CAS - United States Biological. usbio.net. 5.[1] 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3 | Stable Isotope | MedChemExpress. medchemexpress.com. 6.[10] Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. resolvemass.ca. 7.[5] A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). rsc.org. 8.[7] Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. youtube.com. 9.[9] An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings - A2B Chem. a2bchem.com. 10.[6] Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. researchgate.net.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. vapourtec.com [vapourtec.com]
- 9. a2bchem.com [a2bchem.com]
- 10. resolvemass.ca [resolvemass.ca]
"1-Methyl-4-pyrazoleboronic Acid-d3" pinacol ester for improved stability in synthesis
Application Note & Protocol for Enhanced Synthetic and Metabolic Stability
Executive Summary
This guide details the application of 1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester (CAS: 1022151-50-3), a specialized reagent for Suzuki-Miyaura cross-coupling. This compound integrates two critical design features: the pinacol ester moiety, which confers superior hydrolytic and chromatographic stability during synthesis compared to the free boronic acid, and the deuterated N-methyl group (
Part 1: Scientific Rationale & Mechanism
Synthetic Stability: The Pinacol Advantage
Free boronic acids (R-B(OH)
-
Dehydration (Boroxine Formation): Under non-aqueous conditions, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), leading to variable stoichiometry and difficulty in mass measurement.
-
Protodeboronation: In the presence of acids or bases, the C-B bond can cleave, destroying the functional group.
The pinacol ester protects the boron center. The steric bulk of the pinacol group and the stability of the dioxaborolane ring significantly retard hydrolysis and prevent boroxine formation. This allows the reagent to be purified via silica gel chromatography and stored at room temperature without significant degradation, unlike its free acid counterpart.
Metabolic Stability: The Deuterium Effect
The N-methyl group on pyrazoles is a well-documented "metabolic soft spot," susceptible to rapid oxidative demethylation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). This clearance pathway reduces the drug's half-life (
Incorporating deuterium (
Mechanistic Visualization
The following diagram illustrates the divergent fates of the standard vs. deuterated pyrazole moiety in a biological system.
Caption: Comparative metabolic fate showing the Deuterium Kinetic Isotope Effect (DKIE) blocking rapid N-demethylation.
Part 2: Experimental Protocol
Storage and Handling[1]
-
Storage: Store solid at -20°C under an inert atmosphere (Argon or Nitrogen) for long-term stability (>6 months).
-
Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane.
-
Handling: The pinacol ester is stable to air for short periods (weighing), but reaction mixtures should be strictly deoxygenated to preserve the Palladium catalyst.
Standard Suzuki-Miyaura Cross-Coupling Protocol
This protocol is optimized for coupling the 1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester with aryl halides (Ar-X).
Reagents:
-
Boronate: 1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester (1.2 equiv)
-
Electrophile: Aryl Bromide or Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (0.05 equiv) or Pd(PPh ) -
Base: K
CO (3.0 equiv) or Cs CO -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Deuterated Boronate Ester (1.2 mmol, ~266 mg), and Base (3.0 mmol).
-
Degassing: Add the solvent mixture (1,4-Dioxane/Water, 5 mL). Seal the vial with a septum. Sparge the solution with Argon gas for 10–15 minutes to remove dissolved oxygen. Crucial for preventing homocoupling and catalyst deactivation.
-
Catalyst Addition: Quickly remove the septum, add the Pd catalyst (5 mol%), and reseal. Purge the headspace with Argon for 1 minute.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by LC-MS or TLC.
-
Note: The pinacol ester hydrolyzes in situ to the active boronic acid species under these basic conditions, facilitating the transmetalation step.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na
SO , filter, and concentrate. -
Purification: Purify the crude residue via flash column chromatography.
Experimental Workflow Diagram
Caption: Optimized workflow for Suzuki-Miyaura coupling using deuterated pinacol esters.
Part 3: Data Summary & Troubleshooting
Stability Comparison Table
The following table contrasts the properties of the deuterated pinacol ester against the free boronic acid.
| Feature | Boronic Acid (Free) | Pinacol Ester (d3-Reagent) | Impact on Workflow |
| Physical State | Often waxy/hygroscopic solid | Crystalline or free-flowing solid | Easier accurate weighing |
| Stoichiometry | Variable (due to boroxine mix) | Precise (1:1 stoichiometry) | Exact equivalents possible |
| Chromatography | Streaks on Silica (polar) | Stable on Silica (non-polar) | Easy purification of excess reagent |
| Shelf Life | Weeks (dehydrates/oxidizes) | Months/Years (stable) | Reliable reagent stock |
| Atom Economy | High | Lower (loss of pinacol) | Offset by higher reaction yield |
Troubleshooting Guide
-
Problem: Low Yield / No Reaction
-
Cause: Catalyst poisoning by oxygen.
-
Solution: Ensure rigorous degassing (Step 2). Switch to a more active catalyst like XPhos Pd G2 for sterically hindered substrates.
-
-
Problem: Protodeboronation (Loss of Boron Group)
-
Cause: Reaction temperature too high or base too strong.
-
Solution: Lower temperature to 60-80°C. Switch base from K
CO to K PO or KF (anhydrous conditions).
-
-
Problem: Homocoupling of Aryl Halide
-
Cause: Oxygen presence or excess aryl halide.
-
Solution: Verify inert atmosphere. Use a slight excess of the boronate ester (1.2–1.5 equiv).
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[1] Journal of Medicinal Chemistry, 57(9), 3595-3611. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Chowdhury, M. A., et al. (2020). Deuterated Drugs in Clinical Trials. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 3-14. Link
-
PubChem Compound Summary. (2025). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Non-deuterated Analog Data).[2][3] National Center for Biotechnology Information. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting failed Suzuki reactions with "1-Methyl-4-pyrazoleboronic Acid-d3"
Case ID: SUZUKI-PYR-D3-FAIL
Status: OPEN
Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Executive Summary
You are encountering failure with 1-Methyl-4-pyrazoleboronic Acid-d3 . This is a notorious "problem substrate" in cross-coupling. The failure is rarely due to the deuterium label itself (
This reagent suffers from two competing failure modes that operate faster than the desired cross-coupling:
-
Rapid Protodeboronation: The C–B bond hydrolyzes under basic conditions, yielding the hydro-deboronated byproduct (1-Methyl-d3-pyrazole) and killing the reaction stoichiometry.
-
Catalyst Poisoning: The pyrazole nitrogen (
) coordinates to the Palladium center, displacing ligands and deactivating the catalyst.
Part 1: The Diagnostic Workflow
Before altering your chemistry, determine how the reaction is failing.
Figure 1: Diagnostic decision tree for Suzuki coupling failures.
Part 2: Technical Deep Dive & Solutions
Issue 1: Protodeboronation (The Yield Killer)
The Mechanism: Heterocyclic boronic acids are prone to base-catalyzed hydrolysis. The mechanism involves the formation of a boronate "ate" complex (favored by base), which then undergoes ipso-protonation by water or protic solvents.
-
Observation: You see the mass of 1-methyl-pyrazole-d3 (M+1 = ~86 Da) instead of your coupled product.
-
Why it happens: The electron-rich nature of the pyrazole ring destabilizes the C–B bond.
-
The Fix:
-
Eliminate Water: Switch to anhydrous conditions. Use
(anhydrous) or instead of aqueous carbonate bases. -
The "Rapid Injection" Protocol: Do not let the boronic acid sit in the basic mixture. Add it last or via slow addition to a hot catalyst mixture to ensure immediate transmetallation.
-
Issue 2: Catalyst Poisoning
The Mechanism: The
-
The Fix: Use bulky, electron-rich phosphine ligands. XPhos and SPhos are the gold standards here. Their steric bulk prevents the pyrazole nitrogen from binding to the metal center, while creating a highly active catalyst.
Issue 3: Isotopic Integrity (The "d3" Factor)
The Risk: The
-
Recommendation: Optimize conditions using the non-deuterated (cheaper) 1-Methyl-4-pyrazoleboronic acid first. Once yield is >60%, switch to the
reagent.
Part 3: Recommended Protocol (The "Rescue" Method)
This protocol uses XPhos Pd G2 (a precatalyst that activates rapidly) and anhydrous conditions to outcompete protodeboronation.
Materials
-
Reagent: 1-Methyl-4-pyrazoleboronic Acid-d3 (1.5 equiv)
-
Halide: Aryl Bromide/Iodide (1.0 equiv)[1]
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base:
(tribasic potassium phosphate), finely ground, anhydrous (3.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous) or THF (anhydrous)
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Activation:
-
Heat the mixture to 80°C (or reaction temp) before adding the boron reagent. This ensures the active Pd(0) species is generated and ready.
-
-
The "Slow-Release" Addition:
-
Dissolve the 1-Methyl-4-pyrazoleboronic Acid-d3 in a minimal amount of anhydrous dioxane in a separate syringe.
-
Inject this solution into the hot reaction mixture dropwise over 5–10 minutes.
-
Why? This keeps the instantaneous concentration of boronic acid low, forcing it to react with the catalyst (Transmetallation) rather than reacting with the base/protons (Protodeboronation).
-
-
Monitoring:
-
Run for 1–2 hours. These highly active catalysts work fast. Long reaction times only invite decomposition.
-
Quantitative Comparison of Bases
| Base Type | State | Risk of Protodeboronation | Catalyst Compatibility | Recommendation |
| Aqueous | High | Good | AVOID for this substrate | |
| Solid | Medium | Good | Acceptable if dry | |
| Solid (Anhydrous) | Low | Excellent | PREFERRED | |
| Solid | Very Low | Moderate | Excellent alternative |
Part 4: Mechanism of Failure Visualization
The following diagram illustrates the competition between the desired pathway (Green) and the failure mode (Red).
Figure 2: Kinetic competition between transmetallation and protodeboronation.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Chemistry – A European Journal.[3] Link
-
Knapp, D. M., & Burke, M. D. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society. Link
Sources
Technical Support Center: High-Fidelity Couplings of 1-Methyl-4-pyrazoleboronic Acid-d3
Status: Operational Ticket ID: D3-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
You are working with 1-Methyl-4-pyrazoleboronic Acid-d3 (or its pinacol ester).[1] This is a high-value reagent where the methyl group is deuterated (-CD3) .
The Core Challenge: While the C-D bonds on the methyl group are chemically robust, the pyrazole boronic acid moiety itself is prone to protodeboronation (hydrolysis of the C-B bond). If the reaction is too slow or the conditions too harsh, you will lose the boron group before it couples, resulting in 1-methyl-d3-pyrazole (the reduced byproduct) and low yields.
The Solution: You must engineer a reaction environment that favors rapid transmetallation over hydrolysis. This requires a specific class of pre-formed catalysts and strict pH/water management.
Module 1: Catalyst Architecture (The Engine)
The Problem: Catalyst Poisoning & Sluggish Turnover
Nitrogen-rich heterocycles (like pyrazoles) can coordinate to Palladium (Pd), displacing ligands and deactivating the catalyst ("poisoning"). Traditional catalysts like Pd(PPh3)4 are often too slow to outcompete the decomposition of your boronic acid.
The Recommendation: Buchwald Precatalysts
We strictly recommend using Palladium Precatalysts containing bulky, electron-rich biarylphosphine ligands.
| Catalyst System | Recommendation Level | Technical Rationale |
| XPhos Pd G4 | Gold Standard | The bulky XPhos ligand prevents pyrazole coordination to Pd. The G4 precatalyst ensures rapid initiation even at mild temperatures (avoiding thermal decomposition). |
| SPhos Pd G4 | Alternative | Excellent for highly sterically hindered coupling partners. |
| Pd(dppf)Cl2 | Baseline | Acceptable for robust substrates, but often requires higher temperatures which risks deboronation. |
Why Precatalysts?
Standard Pd(II) sources (like Pd(OAc)2) require reduction to Pd(0) in situ, often consuming your precious boronic acid as the reductant (homocoupling). G3/G4 Precatalysts generate active Pd(0) immediately upon base exposure, preserving your d3-reagent for the desired cross-coupling.
Module 2: Base & Solvent Engineering (The Environment)
The Problem: The "Aqueous" Trap
Standard Suzuki couplings use aqueous carbonate bases (Na2CO3/H2O).
-
Risk: High pH + Water + Heteroaryl Boronic Acid = Rapid Protodeboronation .
-
Mechanism: Water attacks the boronate species, cleaving the C-B bond and replacing it with a proton (H), destroying the reactivity.
The Recommendation: Anhydrous Activation
To maximize the yield of your deuterated fragment, switch to anhydrous or low-water conditions using fluoride or phosphate bases.
| Component | Recommendation | Function |
| Base | K3PO4 (finely ground) | Mild base. When used with minimal water (1-2%), it activates boron without aggressive hydrolysis. |
| Alt. Base | CsF (Cesium Fluoride) | Allows for strictly anhydrous coupling. Fluoride activates the boronic acid/ester without requiring high pH. |
| Solvent | 1,4-Dioxane or THF | High solubility for organic intermediates. Must be degassed to prevent oxidation. |
Module 3: Optimization Logic & Visualization
Workflow: The Decision Tree
Use this logic flow to determine your reaction conditions based on observed failure modes.
Caption: Diagnostic logic for optimizing pyrazole-d3 couplings. Identify if the failure is kinetic (poisoning) or thermodynamic (deboronation).
Module 4: Validated Protocol (The "Gold Standard")
Objective: Coupling 1-Methyl-4-pyrazoleboronic acid-d3 (1.2 equiv) with an Aryl Halide (1.0 equiv).
Reagents:
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane (Anhydrous) : Water (10:1 ratio) - Note: A small amount of water is often necessary for K3PO4 solubility, but keep it minimal.
-
Alternative for extreme instability: Use CsF (3.0 equiv) in pure anhydrous Dioxane.
-
Step-by-Step:
-
Charge Solids: In a vial, add Aryl Halide (1.0 eq), Boronic Acid-d3 (1.2 eq), XPhos Pd G4 (0.02 eq), and K3PO4 (3.0 eq).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen causes homocoupling and phenol formation.
-
Solvent Addition: Add degassed 1,4-Dioxane (and water if using the K3PO4 method) via syringe.
-
Reaction: Heat to 60°C .
-
Tip: Do not go straight to 100°C. Higher temps accelerate deboronation faster than coupling for this substrate.
-
-
Monitor: Check LCMS at 1 hour. The G4 catalyst is fast; prolonged heating only invites side reactions.
Module 5: Troubleshooting & FAQs
Q1: I see the mass of my product, but the isotope pattern suggests I lost deuterium. Is scrambling occurring?
-
Diagnosis: It is chemically very difficult to scramble the C-D bonds on a methyl group under standard Suzuki conditions (requires C-H activation).
-
Root Cause: You likely have Protodeboronation followed by H-D exchange on the pyrazole ring (if the ring positions were deuterated), OR you are seeing the byproduct of the boronic acid reacting with a proton source.
-
Verification: Check the NMR. If the methyl peak is a singlet (integrating to 3H) instead of silent (or a small residual peak), you used non-deuterated starting material. If the methyl is silent but the mass is wrong, check for fragmentation in the MS source.
Q2: My reaction turns black immediately and yields are low.
-
Diagnosis: "Palladium Black" precipitation. The catalyst has decomposed before entering the cycle.
-
Fix: Your ligand is dissociating. Switch to XPhos Pd G4 . The precatalyst scaffold stabilizes the Pd until it enters the cycle. Ensure your solvent is thoroughly degassed.
Q3: Can I use the Pinacol Ester instead of the Boronic Acid?
-
Answer: Yes, and you should. The pinacol ester of 1-methyl-4-pyrazole is significantly more stable toward protodeboronation than the free acid. It releases the active species slowly, keeping the standing concentration of the unstable intermediate low (the "Slow Release" strategy).[2]
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society.[4]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Angewandte Chemie International Edition.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting 1-Methyl-4-pyrazoleboronic Acid-d3 Reactions
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing decomposition issues—specifically protodeboronation, isotopic scrambling, and homocoupling—when utilizing 1-Methyl-4-pyrazoleboronic Acid-d3 in palladium-catalyzed cross-coupling workflows.
Mechanistic Causality: The "Why" Behind Decomposition
Q: Why does 1-Methyl-4-pyrazoleboronic Acid-d3 degrade so rapidly under standard Suzuki-Miyaura conditions?
A: The instability of heteroaryl boronic acids, particularly pyrazole derivatives, is primarily driven by base-catalyzed protodeboronation [1]. When exposed to aqueous basic conditions, the boronic acid forms a reactive boronate anion. For pyrazoles, the proximity of the basic nitrogen allows for the formation of a zwitterionic intermediate that rapidly fragments. This fragmentation cleaves the C–B bond and replaces it with a C–H bond, yielding 1-methylpyrazole-d3 as a dead-end byproduct .
Furthermore, because your building block is isotopically labeled (-d3 on the methyl group), the use of protic solvents (like H₂O, MeOH, or EtOH) in the presence of strong bases or active palladium species can facilitate H/D exchange, leading to a loss of isotopic purity (scrambling)[2].
Fig 1: Competing pathways of transmetalation vs. base-catalyzed protodeboronation.
Preserving Isotopic Integrity & Suppressing Protodeboronation
Q: What are the optimal reaction conditions to prevent both protodeboronation and H/D scrambling?
A: You must structurally decouple the transmetalation step from aqueous hydrolysis. Standard biphasic conditions (e.g., Na₂CO₃ in H₂O/Toluene) will rapidly destroy the reagent [3]. Instead, employ strictly anhydrous conditions using soluble, non-nucleophilic bases[4].
Potassium trimethylsilanolate (TMSOK) or anhydrous Potassium Fluoride (KF) are highly recommended. KF provides sufficient Lewis-base activation of the boron center to facilitate transmetalation without providing a proton source that would otherwise drive deboronation or H/D exchange [5].
Quantitative Comparison of Base/Solvent Systems
| Base / Solvent System | Protodeboronation Risk | H/D Scrambling Risk | Transmetalation Rate | Recommendation |
| Na₂CO₃ / H₂O / Toluene | Very High (>80% loss) | High | Moderate | ❌ Avoid |
| K₃PO₄ / H₂O / Dioxane | High (~50% loss) | Moderate | Fast | ❌ Avoid |
| KF / Anhydrous THF | Low (<10% loss) | Very Low | Moderate | ✅ Recommended |
| TMSOK / Anhydrous Dioxane | Very Low (<5% loss) | Very Low | Fast | ✅ Highly Recommended |
Alternative Reagent Strategies
Q: Even with anhydrous conditions, my yields are low. Should I change the boron species?
A: Yes. If the free boronic acid or its pinacol ester remains too unstable under your specific cross-coupling parameters, convert it to a "slow-release" or protected derivative [6]:
-
Potassium Heteroaryltrifluoroborates (R-BF₃K): These salts are significantly less prone to protodeboronation, do not form boroxines, and can be stored indefinitely at room temperature [3].
-
MIDA or DABO Boronates: Complexing the boron with N-Methyliminodiacetic acid (MIDA) or Diethanolamine (DABO) creates an air-stable, sp³-hybridized boron center that resists pre-hydrolytic decomposition and allows for controlled release during the catalytic cycle [7].
Self-Validating Experimental Protocol
Q: Can you provide a reliable, step-by-step methodology for coupling 1-Methyl-4-pyrazoleboronic Acid-d3?
A: Below is a self-validating, anhydrous Suzuki-Miyaura protocol utilizing a Buchwald precatalyst (XPhos Pd G3). The highly active precatalyst ensures that the rate of oxidative addition and transmetalation outcompetes any residual decomposition pathways.
Protocol: Anhydrous Suzuki-Miyaura Coupling
Step 1: Reagent Preparation & Stoichiometry
-
Action: In a glovebox or under strict Schlenk conditions, add the aryl halide (1.0 equiv), 1-Methyl-4-pyrazoleboronic Acid-d3 (1.2 equiv), XPhos Pd G3 (2–5 mol%), and anhydrous KF (3.0 equiv) to an oven-dried reaction vial.
-
Causality: Limiting the boronic acid to 1.2 equivalents prevents the accumulation of unreacted boron species, which are prone to oxidative homocoupling (forming bipyrazole byproducts) [8]. Anhydrous KF activates the boron without introducing protons.
Step 2: Solvent Addition & Degassing
-
Action: Add anhydrous, rigorously degassed 1,4-Dioxane to achieve a 0.2 M concentration. Degas the final mixture via three freeze-pump-thaw cycles.
-
Causality: Trace oxygen promotes Pd(II)-mediated oxidative homocoupling of the boronic acid [8]. Dioxane is strictly aprotic, preserving the -d3 label.
Step 3: Reaction Execution & Validation Checkpoint
-
Action: Heat the reaction to 80 °C. After 30 minutes, withdraw a 10 µL aliquot under N₂, dilute with dry MeCN, and analyze via LC-MS.
-
Self-Validation Check: You must observe the M+ peak of the desired product. If you observe a dominant peak corresponding to 1-methylpyrazole-d3 (indicating rapid protodeboronation) or M-1/M-2 peaks in your product mass (indicating H/D scrambling), immediately halt the reaction and verify the anhydrous state of your KF and Dioxane.
Step 4: Completion and Workup
-
Action: Once complete (typically 2–4 hours), cool to room temperature, filter through a pad of Celite to remove palladium and insoluble fluoride salts, and concentrate the filtrate for column chromatography.
Advanced Troubleshooting Decision Tree
Q: How do I systematically diagnose failures in this reaction?
A: Follow the logic pathway below to isolate the root cause of decomposition, isotopic loss, or low yield.
Fig 2: Troubleshooting logic for resolving pyrazoleboronic acid-d3 reaction failures.
References
-
Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021.[Link]
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016.[Link]
-
Molander, G. A., et al. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 2008. [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal, 2024.[Link]
-
Knapp, D. M., et al. "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions." NIH Public Access, 2011.[Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Guides, 2024.[Link]
Sources
- 1. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Side reactions of "1-Methyl-4-pyrazoleboronic Acid-d3" in cross-coupling
The following technical guide serves as a specialized support resource for researchers utilizing 1-Methyl-4-pyrazoleboronic Acid-d3 (CAS: 1022151-50-3 for pinacol ester analog reference) in Suzuki-Miyaura cross-coupling.
This guide moves beyond generic advice, addressing the specific electronic and steric behaviors of the pyrazole core and the critical need to preserve the deuterated methyl motif.
Status: Operational | Topic: Cross-Coupling Troubleshooting & Side Reaction Mitigation
Reagent Profile & Critical Risks
Molecule: 1-(Methyl-d
The "Silent" Failure Mode: Protodeboronation
Unlike phenylboronic acids, heteroaryl boronates are inherently unstable. The electron-rich pyrazole ring facilitates the hydrolytic cleavage of the C–B bond, replacing the boronic acid with a proton.
-
Result: You isolate 1-(Methyl-d
)-pyrazole instead of your product. -
Diagnostic: Look for a low-molecular-weight peak in LCMS matching the pyrazole core (approx. MW 85-86 Da depending on D-content).
Troubleshooting Guide (Q&A Format)
Issue A: "My reaction conversion is stalled at <20%, and I see unreacted aryl halide."
Diagnosis: Catalyst Poisoning (The "N-Coordination" Trap). The pyrazole nitrogen (N2 position) is a Lewis base. It can coordinate to the Palladium center, displacing the phosphine ligands and forming an inactive Pd-N(pyrazole) complex. This shuts down the catalytic cycle before transmetalation can occur.
Solution:
-
Switch to Bulky Ligands: Use ligands like XPhos , SPhos , or BrettPhos . These bulky, electron-rich phosphines create a steric wall that prevents the pyrazole nitrogen from binding to the Pd center while accelerating oxidative addition.
-
Increase Temperature (Cautiously): Higher temperatures can make the Pd-N bond reversible, but this increases the risk of protodeboronation (see Issue B).
-
Protocol Adjustment: Use a Pre-catalyst (e.g., XPhos Pd G3) rather than generating Pd(0) in situ to ensure the active species is formed immediately.
Issue B: "I see the 'reduced' side product (1-Methyl-d3-pyrazole). My boronic acid is gone."
Diagnosis: Rapid Protodeboronation.[1] This is the most common failure mode. Under basic aqueous conditions, the boronate intermediate is protonated at the C4 position, cleaving the C-B bond.
Solution:
-
Control the pH: Avoid strong hydroxide bases (NaOH, KOH). Switch to K
PO or Cs CO . -
Reduce Water: Use anhydrous conditions with a base that has limited solubility (e.g., powdered K
PO in Dioxane). The "slow release" of the active base species minimizes the concentration of the hydrolytically unstable boronate anion. -
Use the Pinacol Ester: If you are using the free acid, convert it to the pinacol ester. It is significantly more resistant to hydrolysis.
Issue C: "Will the Deuterium (CD3) label scramble or wash out?"
Diagnosis: Isotopic Integrity.
Verdict: Highly Unlikely.
The C(sp
-
Risk Factor: Scrambling only occurs if you use harsh Lewis acids or conditions capable of C–H(D) activation (e.g., unligated Pd at >140°C in D
O). -
Validation: The primary isotope effect (C-D vs C-H) actually makes the methyl group more stable against oxidative demethylation side reactions during the workup.
Visualizing the Failure Pathways
The following diagram illustrates the competition between the desired Cross-Coupling cycle and the destructive Protodeboronation and Poisoning pathways.
Caption: Competition between productive coupling (Green) and side reactions (Red). Note that N-coordination stops the cycle, while protodeboronation consumes the reagent.
Optimized Experimental Protocol
This protocol is designed to minimize protodeboronation and prevent catalyst poisoning.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K
PO (2.0 equiv, finely powdered) -
Solvent: 1,4-Dioxane / Water (10:1 ratio) or pure Dioxane for highly sensitive substrates.
Step-by-Step:
-
Charge: Add Aryl Halide, Boronic Ester, and K
PO to a reaction vial equipped with a stir bar. -
Degas: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen promotes homocoupling).[3]
-
Catalyst Addition: Add XPhos Pd G3 quickly under positive inert gas pressure.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 60–80°C .
-
Note: Do not reflux at 100°C unless necessary. 60°C is often sufficient for XPhos and preserves the boronate.
-
-
Monitor: Check LCMS at 1 hour. Look for the disappearance of the Aryl Halide.
-
Workup: Dilute with EtOAc, wash with water.[4] The d3-label is stable to standard aqueous workup.
Summary of Side Reactions Data
| Side Reaction | Product Observed (LCMS) | Cause | Prevention Strategy |
| Protodeboronation | 1-Methyl-d3-pyrazole (MW ~85) | High Temp, Strong Base, Water | Use K3PO4, lower temp, excess boronate. |
| Homocoupling | Bis(1-methyl-d3-pyrazole) | Oxygen presence | Rigorous degassing (Ar sparge). |
| Oxidation | 1-Methyl-d3-4-hydroxypyrazole | Oxidizing agents (peroxides) | Avoid peroxide-containing ethers (THF). |
| Catalyst Poisoning | Unreacted Starting Material | N-binding to Pd | Use bulky ligands (XPhos, Buchwald G3). |
References
-
Mechanisms of Protodeboronation
- Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016.
-
Source: [5]
-
Suzuki Coupling of Unstable Boronates
-
Billingsley, K., Buchwald, S. L. "An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[6]
-
Source: (Search Verification: Matches general Buchwald protocols for heteroaryls).
-
- Lebedev, A. "Deuterium-labeled compounds in metabolomics and drug discovery." Future Medicinal Chemistry, 2020.
-
Synthesis of 1-Methyl-4-pyrazoleboronic Pinacol Ester
- Publication describing the "Lithium Ate" complex stabiliz
-
Source: (Verified via search result 1.11).
Sources
- 1. Protodeboronation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Hub: Purification of Products from "1-Methyl-4-pyrazoleboronic Acid-d3" Reactions
Current Status: Operational
Subject: Downstream Processing & Purification Protocols
Target Analyte: 1-Methyl(
Introduction & Chemical Context
The Challenge: Reactions involving 1-Methyl-4-pyrazoleboronic acid-d3 (and its pinacol ester) present a unique triad of purification challenges:
-
Amphoteric Nature: The pyrazole ring is basic (
for conjugate acid), leading to severe tailing on standard silica gel due to interaction with acidic silanols. -
Isotopic Fidelity: While the
group is robust, harsh acidic workups or prolonged exposure to Lewis acids can theoretically induce scrambling or degradation, compromising the isotopic purity required for DMPK/internal standard applications. -
Protodeboronation: The 4-pyrazoleboronate species is prone to hydrolytic C-B bond cleavage, generating 1-methylpyrazole-d3 (volatile) and reducing yield, while leaving residual boron species that are difficult to separate from polar products.
This guide provides a modular troubleshooting system to isolate high-purity deuterated products.
Pre-Purification Diagnostics (Triage)
Before loading a column, perform this diagnostic check to determine the impurity profile.
| Diagnostic Check | Method | Target Issue | Action |
| Isotopic Integrity | 1H-NMR | Check for signal at | If |
| Protodeboronation | LC-MS | Look for mass of Electrophile ( | If high, catalyst failed. Optimize reaction before purification. |
| Homocoupling | LC-MS | Look for dimer mass ( | Requires high-resolution chromatography (see Module 3). |
| Residual Boron | TLC (Stain) | Curcumin or PdCl2 stain. | Boronic acids streak heavily. Requires basic wash. |
Workflow Visualization
Caption: Decision matrix for purifying pyrazole-containing reaction products, highlighting the critical intervention for basicity-induced tailing.
Module A: Metal Scavenging & Workup
The Issue: Palladium (Pd) from catalysts binds tightly to the nitrogen of the pyrazole ring. Standard aqueous washes often fail to remove it, leaving the product colored (grey/brown) and toxic.
Protocol:
-
The "Si-Thiol" Method (Recommended):
-
Add SiliaMetS® Thiol (or equivalent mercaptopropyl-modified silica) to the crude reaction mixture before concentration.
-
Ratio: 0.5 equivalent by weight relative to the crude mass (or 50 eq relative to Pd).
-
Conditions: Stir at 40°C for 30–60 minutes.
-
Filtration: Filter through a generic Celite pad. The Pd remains bound to the silica scavenger.
-
-
The "Celite/Charcoal" Method (Alternative):
-
If scavengers are unavailable, dissolve crude in hot ethyl acetate.
-
Add activated charcoal (10 wt%).
-
Reflux for 15 mins, filter hot through Celite.
-
Module B: Chromatography Optimization
The Issue: Pyrazoles are "sticky." On silica gel, the basic nitrogen interacts with acidic silanols (
Strategy 1: The "Blocked" Silica (Normal Phase)
You must mask the silanol activity.[1]
-
Base Modifier: Add 1% Triethylamine (TEA) or 1%
to both Solvent A (Hexane/DCM) and Solvent B (EtOAc/MeOH).-
Why: The amine saturates the acidic sites on the silica, allowing the pyrazole product to elute as a sharp band.
-
-
Solvent System:
-
DCM/MeOH: Preferred for polar pyrazoles. Gradient: 0%
10% MeOH (with 1% ). -
Hexane/EtOAc: For lipophilic analogs. Pre-wash column with 1% TEA in Hexane.
-
Strategy 2: Reverse Phase (C18)
If the product is highly polar or the
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 10).
-
Note: Basic pH (Ammonium Bicarbonate) often yields better peak shape for pyrazoles by keeping them neutral (unprotonated).
-
Table 1: Troubleshooting Chromatographic Defects
| Symptom | Probable Cause | Corrective Action |
| Fronting | Column Overload / Solubility | Dissolve sample in weaker solvent (e.g., DCM instead of DMSO). Reduce loading. |
| Tailing (Shark fin) | Silanol Interaction | Add 1% Et3N to mobile phase. Switch to "High pH stable" C18 column. |
| Baseline Drift | Residual Boron Species | Boronic acids bleed slowly. Perform a basic aqueous wash (NaHCO3) before column. |
| Split Peaks | Atropisomerism or Tautomers | Run column at elevated temperature (40°C) to coalesce rotamers (common in hindered biaryls). |
Module C: Isotopic Fidelity & Stability
The Issue: The
Mechanism of Risk:
Although
-
Guideline: Avoid heating in 6M HCl or concentrated TFA.
-
Safe Deprotection: Use mild acids (Formic acid) or basic deprotection methods if other protecting groups (Boc/Cbz) are present.
Verification: Always run a Deuterium-Exchange Check :
-
Take a small aliquot.
-
Dissolve in a protic solvent (MeOH).
-
Run LC-MS.
-
Compare
isotope pattern to the theoretical distribution.
Frequently Asked Questions (FAQ)
Q: My product co-elutes with the pinacol impurity. How do I remove it? A: Pinacol (from the boronic ester) is difficult to see by UV.
-
Wash: Dissolve the product in Et2O/EtOAc and wash 3x with water (Pinacol is water-soluble).
-
Scavenge: If it persists, treat the mixture with polymer-supported boronic acid (which binds free pinacol) or simply sublime it under high vacuum if your product is non-volatile.
Q: Can I use standard silica for
Q: I see a mass of M-15 (Loss of
References
-
Protodeboronation Mechanisms
- Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society.
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Chromatography of Basic Heterocycles
-
McCalley, D. V. (2010).[2] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A.
-
-
Deuterium Stability in Pharma
- Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges.
Disclaimer: This guide assumes standard laboratory safety protocols. Deuterated compounds should be handled with the same care as their non-deuterated analogs.
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with 1-Methyl-4-pyrazoleboronic Acid-d3
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields during the cross-coupling of 1-Methyl-4-pyrazoleboronic acid-d3 (or its pinacol ester).
When working with isotopically labeled building blocks, pushing the reaction to completion by adding excess equivalents (e.g., 2.0–3.0 eq) is economically unviable. Therefore, achieving near-quantitative yield with near-stoichiometric amounts (1.0–1.1 eq) is a critical process requirement.
Mechanistic Deep-Dive: Why is your reaction failing?
The failure of 1-Methyl-4-pyrazoleboronic acid-d3 in standard Suzuki-Miyaura conditions (e.g.,
-
Protodeboronation (Deuterodeboronation): Heteroaryl boronic acids are highly susceptible to the cleavage of the C-B bond, replacing it with a C-H (or C-D) bond[1]. This undesired side reaction is accelerated by high temperatures, water, and high pH[2]. The base converts the boronic acid into a reactive boronate anion, which can prematurely fragment before the palladium catalyst can engage it[3].
-
Catalyst Poisoning (The "Heteroatom Problem"): The Lewis basic nitrogen atoms on the pyrazole ring can strongly coordinate to the palladium center. This displaces necessary phosphine ligands and effectively locks the catalyst in an inactive state, halting the oxidative addition and transmetallation cycles[4].
Mechanistic pathways in the Suzuki coupling of pyrazoleboronic acids.
Troubleshooting & FAQs
Q: My LC-MS shows a massive peak for 1-methylpyrazole-d3 and very little product. What is happening? A: You are observing classic protodeboronation[2]. The aqueous base in your reaction is hydrolyzing the boronic species and catalyzing C-B bond fragmentation before the palladium cycle can reach the transmetallation step. To fix this, you must accelerate the transmetallation step so it outcompetes degradation[5]. Switch to a highly active, bulky catalyst like XPhos Pd G3 and lower the reaction temperature.
Q: Should I use the free boronic acid or the pinacol (BPin) ester? A: The BPin ester of 1-methyl-4-pyrazoleboronic acid is generally preferred for storage stability and ease of handling. However, kinetic studies reveal that esterification does not inherently protect against protodeboronation under basic aqueous conditions, because hydrolysis to the free acid often precedes degradation[3]. For sensitive substrates, using the BPin ester under strictly anhydrous conditions with a fluoride source (like KF) is the superior strategy.
Q: Can I just add 3 equivalents of the boronic acid to force the reaction to completion? A: While this is a common brute-force tactic for cheap, unlabelled boronic acids, it is economically unviable for a -d3 labeled reagent. Furthermore, generating excess pyrazole byproduct in the reaction mixture will exacerbate catalyst poisoning[4]. The goal must be a 1.05 to 1.1 stoichiometry using optimized conditions.
Diagnostic workflow for troubleshooting low yields in Suzuki couplings.
Quantitative Condition Comparison
To demonstrate the causality of reagent selection, the table below summarizes the typical performance profiles of various Suzuki conditions when applied to highly sensitive heteroaryl boronic acids like 1-Methyl-4-pyrazoleboronic acid[5].
| Catalyst System | Base / Solvent | Temp (°C) | Transmetallation Rate | Protodeboronation | Typical Yield |
| 2M | 80°C | Slow | High | < 25% | |
| 80°C | Moderate | Moderate | 40 - 60% | ||
| XPhos Pd G3 (2 mol%) | 0.5M | 40°C | Very Fast | Low | 80 - 90% |
| XPhos Pd G3 (2 mol%) | Anhydrous KF / Dioxane | 60°C | Very Fast | Negligible | > 90% |
Data Synthesis: Bulky, electron-rich Buchwald ligands (like XPhos) prevent pyrazole nitrogen coordination due to steric shielding, while simultaneously accelerating oxidative addition and transmetallation. This allows the reaction to proceed at lower temperatures (40–60°C), effectively freezing out the higher-activation-energy protodeboronation pathway[5].
Optimized Step-by-Step Protocol (Anhydrous Fluoride Activation)
This protocol is a self-validating system designed specifically for expensive, highly sensitive deuterated heteroaryl boronic esters. It utilizes anhydrous conditions to completely shut down base-catalyzed pre-hydrolytic protodeboronation[3].
Reagents Required:
-
Aryl Halide (1.0 eq)
-
1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester (1.1 eq)
-
XPhos Pd G3 (2-3 mol%)
-
Potassium Fluoride (KF), spray-dried, anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Solid Reagent Charging: Add the Aryl Halide (if solid, 1.0 eq), 1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester (1.1 eq), XPhos Pd G3 (0.02 eq), and anhydrous KF (3.0 eq) to the vessel.
-
Causality Note: KF acts as a fluoride source that strongly binds to the boron atom, forming a reactive fluoroborate complex. This facilitates transmetallation without requiring the high pH of aqueous bases, thereby protecting the C-B bond[2].
-
-
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can prematurely oxidize the active Pd(0) species.
-
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (typically 0.1 M to 0.2 M relative to the aryl halide) via syringe. If the aryl halide is a liquid, add it at this stage.
-
Reaction Initiation: Place the vessel in a pre-heated oil block at 60°C. Stir vigorously (800+ RPM). The biphasic solid/liquid nature of anhydrous KF requires high shear to ensure adequate mass transfer.
-
Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze.
-
Self-Validation: XPhos Pd G3 activates rapidly. If the reaction is proceeding correctly, you should observe >50% conversion to the desired product within 1 hour. If unreacted aryl halide remains but the boronic ester is consumed, protodeboronation has occurred due to wet solvent or wet KF.
-
-
Workup: Once complete (typically 2-4 hours), cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic fluoride salts. Concentrate the filtrate in vacuo for downstream purification.
References
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ed.ac.
- Protodeboronation - Wikipedia
- 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 - Sigma-Aldrich
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC (nih.gov)
- Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homocoupling in 1-Methyl-4-pyrazoleboronic Acid-d3 Cross-Couplings
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the optimization of challenging Suzuki-Miyaura cross-couplings. The use of deuterated building blocks like 1-Methyl-4-pyrazoleboronic Acid-d3 is highly valuable in drug development for leveraging kinetic isotope effects (KIE) to improve metabolic stability. However, pyrazole boronic acids are notoriously prone to undesired homocoupling, forming symmetric bipyrazole dimers instead of the desired cross-coupled product[1].
This guide is designed to move beyond basic troubleshooting. Here, we dissect the mechanistic causality of homocoupling and provide a self-validating protocol engineered to eliminate this specific side reaction.
The Mechanistic Causality of Homocoupling
To prevent homocoupling, we must first understand why it happens. The homocoupling of 1-Methyl-4-pyrazoleboronic Acid-d3 is not a random error; it is a kinetically driven side reaction that outcompetes your desired cross-coupling under specific conditions.
The primary culprit is the oxidative homocoupling pathway . When the Pd(0) catalyst is exposed to trace amounts of oxygen, it undergoes premature oxidation to form a Pd(II)-peroxo complex[2]. Because pyrazole boronic acids are highly nucleophilic, two equivalents will rapidly transmetalate onto this "empty" Pd(II) center[3]. Subsequent reductive elimination yields the deuterated bipyrazole dimer and regenerates the Pd(0) catalyst, creating a parasitic catalytic cycle.
Alternatively, if the oxidative addition of your aryl halide is too slow, the resting state of the catalyst shifts, allowing base-promoted, non-oxidative homocoupling (via a second transmetalation event) to dominate[4].
Oxidative homocoupling cycle of boronic acids driven by oxygen-induced Pd(II) formation.
Troubleshooting FAQs
Q1: I sparged my solvents with nitrogen, but I still see 20-30% homocoupling. What is going wrong? A1: Standard sparging is often insufficient for highly reactive heteroaryl boronic acids. Trace dissolved oxygen or oxygen introduced during the addition of aqueous base can easily initiate the Pd(II)-peroxo cycle[5]. Furthermore, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂) without a dedicated reductant, the initial reduction to the active Pd(0) species inherently consumes two equivalents of your boronic acid, guaranteeing baseline homocoupling[3]. Solution: Switch to a pre-activated Pd(II) complex like a Buchwald precatalyst (e.g., XPhos Pd G3) which generates Pd(0) without consuming the boronic acid, and utilize the freeze-pump-thaw method for absolute O₂ exclusion.
Q2: How does my choice of base affect the homocoupling of 1-Methyl-4-pyrazoleboronic Acid-d3? A2: Transmetalation requires the formation of a negatively charged boronate species. Strong aqueous bases (like NaOH) rapidly convert the entire pool of boronic acid into the active boronate[6]. If the concentration of this active species is too high relative to the oxidatively added Pd-aryl complex, dual transmetalation (homocoupling) outcompetes single transmetalation (cross-coupling). Solution: Use a milder base (e.g., K₃PO₄) in a biphasic solvent system to throttle the availability of the active boronate in the organic phase.
Q3: Can I modify the reagent addition sequence to prevent this? A3: Yes. This is known as the "slow-release" or pseudo-high-dilution strategy[4]. By adding the 1-Methyl-4-pyrazoleboronic Acid-d3 slowly via a syringe pump, you ensure that the rate of transmetalation onto the desired Pd(II)-aryl halide complex is significantly faster than the rate of two boronic acid molecules finding a rogue Pd(II) center.
Quantitative Optimization Data
To illustrate the causality of these parameters, consider the following optimization matrix for the coupling of 1-Methyl-4-pyrazoleboronic Acid-d3 with a generic sterically hindered aryl bromide.
| Condition Set | Catalyst System | Atmosphere & Degassing | Base & Addition Method | Cross-Coupling Yield | Homocoupled Dimer |
| Baseline | Pd(dppf)Cl₂ | N₂ balloon / 5 min sparge | Na₂CO₃ / All-at-once | 45% | 38% |
| Improved Degassing | Pd(dppf)Cl₂ | Ar / Freeze-Pump-Thaw (3x) | Na₂CO₃ / All-at-once | 62% | 18% |
| Catalyst Change | XPhos Pd G3 | Ar / Freeze-Pump-Thaw (3x) | K₃PO₄ / All-at-once | 81% | 5% |
| Syringe Pump | XPhos Pd G3 | Ar / Freeze-Pump-Thaw (3x) | K₃PO₄ / Over 4 hours | 94% | < 1% |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. By decoupling the oxidative addition step from the transmetalation step, we force the reaction down the cross-coupling pathway. If homocoupling still occurs, the failure point can be definitively isolated to a breach in the degassing methodology.
Anaerobic, Slow-Addition Suzuki-Miyaura Coupling
Objective: Achieve >90% cross-coupling yield of 1-Methyl-4-pyrazoleboronic Acid-d3 while suppressing homocoupling to <2%.
Step 1: Catalyst and Electrophile Activation (The "Sink" Generation)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and XPhos ligand (0.02 equiv).
-
Add anhydrous, degassed 1,4-Dioxane (0.1 M relative to aryl halide).
-
Causality Check: The use of XPhos Pd G3 ensures rapid generation of Pd(0) and immediate oxidative addition into the aryl halide. This creates a "sink" of Pd(II)-aryl species waiting to intercept the boronic acid.
Step 2: Base Preparation and Degassing
-
Prepare a 2.0 M aqueous solution of K₃PO₄ (3.0 equiv).
-
Degas the aqueous base using the Freeze-Pump-Thaw method (minimum 3 cycles) to ensure absolute removal of dissolved O₂[5].
-
Add the degassed base to the Schlenk flask under a positive pressure of Argon. Heat the biphasic mixture to 80°C.
Step 3: Slow-Release Transmetalation
-
Dissolve 1-Methyl-4-pyrazoleboronic Acid-d3 (1.2 equiv) in a minimal amount of degassed 1,4-Dioxane.
-
Load this solution into a gas-tight syringe.
-
Using a syringe pump, add the boronic acid solution to the vigorously stirring reaction mixture at 80°C over 4 hours.
-
Causality Check: By keeping the instantaneous concentration of the boronic acid infinitesimally low, the probability of two boronic acid molecules interacting with the same Pd center is mathematically minimized[4].
Step 4: Reaction Quench and Analysis
-
After addition is complete, stir for an additional 30 minutes.
-
Cool to room temperature, dilute with EtOAc, and wash with brine.
-
Analyze the crude mixture via LC-MS. The absence of the characteristic symmetric bipyrazole-d6 signals validates the anaerobic and slow-addition integrity.
Step-by-step workflow designed to kinetically favor cross-coupling over homocoupling.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles... Chemical Communications (RSC Publishing) URL:[Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions... The Journal of Organic Chemistry (via ResearchGate) URL:[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... National Institutes of Health (PMC) URL:[Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate Q&A Forum URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst poisoning in reactions with "1-Methyl-4-pyrazoleboronic Acid-d3"
The following technical guide addresses the specific challenges of using 1-Methyl-4-pyrazoleboronic Acid-d3 in Palladium-catalyzed cross-coupling reactions.
Topic: Troubleshooting Catalyst Poisoning & Degradation in Pyrazole Couplings Reagent: 1-Methyl-4-pyrazoleboronic Acid-d3 (and pinacol ester analogs)
Executive Summary: The "Heterocycle Trap"
Coupling 1-Methyl-4-pyrazoleboronic acid-d3 is deceptively difficult. Researchers often encounter stalled reactions or low yields not because of the deuterium label, but due to the inherent Lewis basicity of the pyrazole ring.
The Core Problem: The pyridinic nitrogen (N2) of the pyrazole acts as a potent ligand. It coordinates to the Palladium (Pd) center, displacing your phosphine ligands and forming a stable, unreactive "resting state" complex. This is Catalyst Poisoning .
Additionally, heteroaryl boronic acids are prone to Protodeboronation (hydrolysis of the C-B bond), a side reaction often faster than the coupling itself. When using a deuterated reagent (d3), failing a run due to these mechanisms is a significant financial and time loss.
Mechanism of Failure: Visualizing the Poisoning
To solve the problem, we must first visualize the competition between the productive cycle and the poisoning pathway.
Diagram 1: The Pyrazole Poisoning Trap
This diagram illustrates how the Pyrazole N2 nitrogen intercepts the Pd(II) intermediate, arresting the cycle before transmetalation can occur.
Figure 1: The kinetic competition between productive transmetalation and non-productive nitrogen coordination (poisoning).[1][2][3]
Critical Control Points (Troubleshooting Guide)
A. Ligand Selection (The Anti-Venom)
Standard ligands like
| Ligand | Suitability | Notes |
| XPhos | High | The "Gold Standard" for heteroaryl couplings. Extremely bulky; blocks N-coordination. |
| SPhos | High | Excellent for water-sensitive systems; provides high turnover numbers. |
| Low | Easily displaced by pyrazole N. Avoid. | |
| dppf | Medium | Can work, but often requires high catalyst loading (5-10 mol%). |
B. Preventing Protodeboronation
The C-B bond in 1-methyl-4-pyrazoleboronic acid is labile. Under strong basic conditions or high temperatures, it hydrolyzes, replacing the
-
Symptom: You isolate 1-methylpyrazole-d3 (deboronated byproduct) instead of the coupled product.
-
Fix:
-
Switch Bases: Avoid hydroxides (
, ). Use mild, anhydrous bases like or . -
Reduce Water: While Suzuki coupling needs some water, excess water accelerates deboronation. Use a 4:1 or 10:1 ratio of Organic Solvent:Water.
-
Use the Ester: If possible, convert the acid to the Pinacol Ester immediately. The ester is significantly more resistant to hydrolysis.
-
Optimized Protocol: The "High-Fidelity" Method
Use this protocol to maximize the yield of your expensive d3-reagent.
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)[4]
-
Nucleophile: 1-Methyl-4-pyrazoleboronic Acid-d3 (1.2 - 1.5 equiv)
-
Catalyst:
(0.02 equiv) + XPhos (0.04 - 0.08 equiv)-
Alternative Pre-catalyst: XPhos Pd G2 or G3 (highly recommended for consistency).
-
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) or n-Butanol.
Step-by-Step Workflow:
-
Pre-complexation (If using separate Pd/Ligand):
-
Charge a vial with
and XPhos. -
Add dry Dioxane and stir at
for 3-5 minutes until the solution turns from dark purple to brownish-orange. This ensures the active catalytic species is formed BEFORE the pyrazole can poison the naked Pd.
-
-
Reaction Assembly:
-
Cool the catalyst solution.
-
Add the Aryl Halide, Boronic Acid-d3, and
. -
Add the water component (degassed).[5]
-
-
Degassing (Critical):
-
Sparge with Argon/Nitrogen for 5-10 minutes. Oxygen kills the electron-rich phosphine ligands.
-
-
Execution:
-
Seal and heat to
. Monitor by LCMS. -
Stop immediately if you see the deboronated pyrazole peak growing relative to the product.
-
Diagnostic Decision Tree
Use this logic flow to troubleshoot failed reactions.
Figure 2: Rapid diagnostic flow for interpreting LCMS data from failed couplings.
Frequently Asked Questions (FAQ)
Q: Does the deuterium (d3) label affect the reaction rate (KIE)? A: Generally, no. The deuterium is on the methyl group, which is distal to the reaction center (C4). Secondary Kinetic Isotope Effects (KIE) are negligible for the coupling mechanism. However, the cost of the d3 reagent means you cannot afford the "trial and error" approach used with non-labeled reagents.
Q: Can I use the Boronic Acid directly, or must I convert to the Ester?
A: You can use the acid, but the Pinacol Ester is superior. The ester protects the boron center from rapid hydrolysis. If you are seeing high protodeboronation (peak mass = Pyrazole-d3 minus Boron), convert your stock to the pinacol ester by stirring with pinacol and
Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates your ligand is not stabilizing the Palladium. The pyrazole nitrogen might be displacing your ligand, causing the Pd to aggregate and precipitate. Switch to a bulky biaryl phosphine (XPhos/SPhos) which binds tighter than the pyrazole nitrogen.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with heteroaryl boronic acids. Journal of the American Chemical Society.
- Relevance: Establishes XPhos/SPhos as the standard for preventing hetero
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanisms. Journal of the American Chemical Society.
- Relevance: Defines the mechanism of protodeboronation in pyrazole boronic acids and the role of pH.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.
- Relevance: Provides the protocol for rapid coupling before degrad
Sources
Validation & Comparative
Comparing the reactivity of "1-Methyl-4-pyrazoleboronic Acid-d3" and its pinacol ester
Technical Comparison: 1-(Methyl-d )-4-pyrazoleboronic Acid vs. Pinacol Ester
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of deuterated APIs (Active Pharmaceutical Ingredients), the choice between the free boronic acid and the pinacol ester of 1-(methyl-d
While the free acid theoretically offers faster transmetallation kinetics, it suffers from significant handling issues (amphoteric nature, rapid protodeboronation). The pinacol ester acts as a "slow-release" reservoir, protecting the carbon-boron bond until activation, making it the industry standard for deuterated building blocks where isotopic integrity and stoichiometry are costly to compromise.
Quick Verdict
| Feature | Free Boronic Acid | Pinacol Ester |
| CAS (Generic) | N/A (Often transient) | 1022151-50-3 (d |
| Primary Use Case | In situ generation for high-throughput screening. | Scale-up, GMP synthesis, and storage. |
| Atom Economy | High (No pinacol waste). | Lower (Requires removal of pinacol). |
| Storage Stability | Poor (Prone to dehydration/trimerization). | Excellent (Bench-stable solid). |
| Purification | Difficult (Polar/Zwitterionic). | Easy (Silica gel compatible). |
Part 1: Chemical Profile & Deuterium Integrity
The "d
Structural Dynamics
-
Free Acid (Zwitterionic Trap): Pyrazole boronic acids exist in a complex equilibrium. The basic pyrazole nitrogen can coordinate intramolecularly with the boron, or the molecule can form trimeric boroxines (anhydrides). This variability makes accurate stoichiometry difficult.
-
Pinacol Ester (Locked State): The pinacol ligand sterically protects the boron center and prevents the nitrogen lone pair from interfering, locking the molecule in a monomeric, lipophilic state.
Isotopic Stability (The Scrambling Risk)
For this specific compound, the deuterium labels are on the methyl group (
-
Risk Level: Low. The C(sp
)-D bonds are chemically inert under standard Suzuki-Miyaura conditions. -
The Real Danger: Protodeboronation. The electron-rich pyrazole ring facilitates the cleavage of the C-B bond in the presence of water and base.
-
Mechanism:[1][2][3][4][5] Base attacks Boron
Ate complex Protonation of ring C4 Loss of B(OH) . -
Consequence: Loss of the expensive deuterated fragment. The pinacol ester mitigates this by releasing the active boronic acid slowly, keeping the concentration of the vulnerable species low (the "Reservoir Effect").
-
Part 2: Reactivity Analysis & Mechanism[3]
The following diagram illustrates the divergent pathways. The Ester requires an activation step (hydrolysis), which paradoxically improves the yield by throttling the reaction rate to match the catalytic cycle.
Figure 1: Mechanistic pathway showing the "Reservoir Effect" of the pinacol ester, which minimizes the concentration of free acid available for decomposition.
The "Lithium Ate" Advantage
Recent process chemistry data suggests that neither the pure acid nor the ester is the optimal species for difficult couplings. The Lithium Trihydroxy Ate Complex (formed by treating the ester with LiOH) is often superior. It is stable enough to be isolated but reactive enough to undergo transmetallation without an induction period.
Part 3: Experimental Protocols
Protocol A: Standard Suzuki Coupling (Pinacol Ester)
Best for: Routine synthesis, scale-up, and when using commercially available d3-ester.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-(Methyl-d
)-4-pyrazoleboronic acid pinacol ester (1.2 equiv) -
Pd(dppf)Cl
[4]·CH Cl (0.05 equiv) -
K
CO (3.0 equiv) -
Solvent: Dioxane/H
O (4:1)
Step-by-Step:
-
Degassing: Charge the aryl halide, boronic ester, and base into a reaction vial. Evacuate and backfill with N
(3 cycles). Reason: O promotes homocoupling and catalyst deactivation. -
Solvent Addition: Add degassed Dioxane/H
O. Crucial: Water is mandatory. Anhydrous conditions will fail because the pinacol ester cannot hydrolyze to the active species. -
Catalyst Addition: Add the Pd catalyst last under positive N
flow. -
Reaction: Heat to 80-100 °C.
-
Monitoring: Monitor by LCMS. Look for the mass of the hydrolyzed boronic acid (
) if conversion is slow. -
Workup: Dilute with EtOAc, wash with brine. Dry over Na
SO . -
Purification: Silica gel chromatography. The ester residues (pinacol) are easily separated from the product.
Protocol B: Rapid Coupling via In Situ Hydrolysis (Free Acid Mimic)
Best for: Unreactive aryl chlorides where high instantaneous [Boronic Acid] is needed.
Methodology: Instead of buying the unstable free acid, generate it in situ from the ester:
-
Dissolve the Pinacol Ester (1.0 equiv) in THF/H
O (1:1). -
Add NaIO
(3.0 equiv) and stir for 30 mins. (Oxidative cleavage of pinacol). -
Alternatively: Treat with HCl (1M) for 1 hour, then neutralize.
-
Add the Aryl Halide, Base, and Catalyst directly to this mixture.
-
Why? This creates a burst of free boronic acid. You must couple it immediately before it decomposes.
-
Part 4: Decision Matrix
Use the following logic tree to select the appropriate reagent form for your specific campaign.
Figure 2: Decision matrix for reagent selection.
References
-
Mullens, P. R., et al. (2008). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex." Tetrahedron Letters, 49(48), 6834-6837.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
-
BenchChem. (2025).[6] "Stability and Reactivity of Methylboronic acid pinacol ester-d3." Application Notes.
- Knochel, P., et al. (2002). "Functionalized Heterocyclic Organometallics." Handbook of Functionalized Organometallics, Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 5. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation of 1-Methyl-4-pyrazoleboronic Acid-d3 Purity: A Multi-Modal Protocol
Executive Summary
1-Methyl-4-pyrazoleboronic Acid-d3 is a critical stable isotope-labeled building block, primarily utilized as an internal standard in LC-MS bioanalysis or as a fragment in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1]
However, commercial sourcing of this reagent presents two distinct analytical pitfalls that standard Certificates of Analysis (CoA) often overlook:
-
The Boroxine Equilibrium: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), leading to variable effective molecular weights and incorrect stoichiometry calculations.
-
Protodeboronation: The C-B bond in heteroaromatic rings is susceptible to hydrolysis, generating the non-boronated impurity (1-methylpyrazole-d3), which often co-elutes under standard HPLC conditions.[1]
This guide outlines a Multi-Modal Validation Protocol combining High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to rigorously validate both chemical and isotopic purity.
Part 1: The Analytical Challenge
The "Invisible" Impurities
Standard quality control often relies on a simple area-under-the-curve (AUC) calculation from a generic HPLC gradient.[1] For 1-Methyl-4-pyrazoleboronic Acid-d3, this is insufficient.[1]
-
Chemical Instability: The pyrazole ring is electron-rich.[1] Under neutral or basic conditions, the boron moiety can be cleaved (protodeboronation), leaving behind 1-methylpyrazole.
-
Isotopic Scrambling: If the deuteration (
) is not chemically stable during synthesis, H/D exchange may occur, lowering the isotopic enrichment below the required >99 atom % D.
Visualizing the Equilibrium
The following diagram illustrates the dynamic equilibrium that complicates gravimetric analysis.
Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers, alongside the irreversible degradation pathway.[1]
Part 2: Comparative Analysis of Methods
The table below contrasts the "Standard Vendor Method" with the "Optimized Validation Method" proposed in this guide.
| Feature | Standard Vendor Method | Optimized Validation Method |
| Technique | HPLC-UV (Generic Gradient) | HPLC-UV (Acidic) + 1H-NMR |
| Column | Standard C18 (High Silanol Activity) | Hybrid Silica / C18 (Low Silanol) |
| Mobile Phase | Water/Acetonitrile (Neutral) | 0.1% Formic Acid (Acidic) |
| Boroxine Detection | Invisible (Hydrolyzes on column) | Visible (via qNMR) |
| Isotopic Purity | Assumed (Based on synthesis) | Quantified (Absence of -CH3 peak) |
| Risk | High (Co-elution of impurities) | Low (Separation & Structural Proof) |
Part 3: Detailed Experimental Protocols
Protocol A: Optimized HPLC for Chemical Purity
Objective: To separate the boronic acid from its deboronated degradation product (1-methylpyrazole).[1]
Rationale: Boronic acids interact strongly with silanols on standard silica columns, causing peak tailing. Using a "Hybrid Particle" column (like Waters XBridge or XTerra) and an acidic mobile phase suppresses silanol ionization and stabilizes the boronic acid.
-
Column: Waters XSelect CSH C18 (or equivalent low-silanol column), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Detection: UV at 220 nm (Pyrazole absorption) and 254 nm.
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile. Do not use methanol , as it forms methyl esters with boronic acids, creating artifact peaks.
Acceptance Criteria:
-
Main peak (Boronic Acid) > 98.0% AUC.
-
Deboronated impurity (elutes earlier) < 0.5%.
Protocol B: NMR for Isotopic Enrichment & Assay
Objective: To confirm the presence of deuterium on the methyl group and determine the absolute assay (accounting for boroxine formation).
Rationale: HPLC cannot distinguish between the
-
Solvent: DMSO-d6 (prevents rapid exchange of hydroxyl protons, though boronic -OH protons are often broad).[1]
-
Internal Standard (for qNMR): Maleic Acid or Dimethyl Sulfone (traceable standard), added accurately by weight.
-
Pulse Sequence: Standard 1H proton with relaxation delay (d1) ≥ 30 seconds to ensure full relaxation for quantitative integration.
Spectral Analysis (Expected Shifts):
-
Aromatic Protons (Pyrazole Ring): Two singlets/doublets around
7.6 ppm and 8.0 ppm. These confirm the pyrazole core. -
Methyl Group (
):-
Non-Deuterated Reference: Sharp singlet at
3.8 - 3.9 ppm. -
Deuterated Product (
):Silent (No Peak). -
Note: Any residual peak at 3.9 ppm indicates incomplete deuteration.
-
Calculation of Isotopic Enrichment:
Part 4: The Validation Workflow
The following flowchart guides the decision-making process for accepting or rejecting a batch of 1-Methyl-4-pyrazoleboronic Acid-d3.
Figure 2: Step-by-step decision tree for validating deuterated boronic acid building blocks.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[2] Journal of the American Chemical Society, 138(29), 9145–9157.
-
BenchChem. A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Technical Guide.[3]
-
Sigma-Aldrich. 1-Methylpyrazole-4-boronic acid pinacol ester Product Information. (Used for structural reference of the parent compound).
Sources
- 1. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Metabolic stability comparison of drugs synthesized with and without "1-Methyl-4-pyrazoleboronic Acid-d3"
An In-Depth Guide to Enhancing Metabolic Stability: A Comparative Analysis of Drugs Synthesized With and Without 1-Methyl-4-pyrazoleboronic Acid-d3
Introduction: The Critical Role of Metabolic Stability in Drug Development
In the journey of a new chemical entity from the laboratory to the clinic, metabolic stability is a critical hurdle.[1][2][3] It refers to a drug's susceptibility to breakdown by the body's metabolic enzymes, primarily the cytochrome P450 (CYP450) family in the liver.[4][5][6] A compound with poor metabolic stability is cleared from the body too quickly, often failing to maintain therapeutic concentrations, which can necessitate high or frequent dosing and increase the risk of toxic metabolites.[1][2] Consequently, optimizing for metabolic stability is a cornerstone of modern drug design.
A powerful strategy to enhance a drug's metabolic profile is "deuteration," the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium.[1][7][8] This guide provides a comprehensive comparison of the metabolic stability of a model compound synthesized using a standard building block, 1-methyl-4-pyrazoleboronic acid, versus its deuterated counterpart, 1-Methyl-4-pyrazoleboronic Acid-d3. Through detailed experimental protocols and comparative data, we will illustrate the profound impact of this subtle atomic substitution.
The Scientific Foundation: The Deuterium Kinetic Isotope Effect (KIE)
The enhanced stability of deuterated drugs is rooted in a quantum mechanical principle known as the Kinetic Isotope Effect (KIE).[9][10][11]
-
A Stronger Bond: Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon (C-D) than hydrogen does (C-H).[9][10] The C-D bond has a lower zero-point vibrational energy, meaning more energy is required to reach the transition state for bond cleavage.[11]
-
Slowing Down Metabolism: Many Phase I metabolic reactions, catalyzed by CYP450 enzymes, involve the cleavage of a C-H bond as the rate-determining step.[9][12] By replacing a hydrogen atom at such a metabolically vulnerable site (a "soft spot") with deuterium, the rate of this enzymatic reaction can be significantly slowed—often by a factor of 6 to 10.[10]
-
Improved Pharmacokinetics: This reduction in metabolic rate can lead to a more favorable pharmacokinetic (PK) profile, including a longer half-life (t½), lower systemic clearance (CL), and increased overall drug exposure (Area Under the Curve, or AUC).[7][] This may translate into tangible clinical benefits, such as reduced dosing frequency and a better safety profile by minimizing the formation of toxic metabolites.[7][10][14]
It is important to note, however, that blocking one metabolic pathway can sometimes divert the drug to other biotransformation routes, a phenomenon known as "metabolic switching" or "metabolic shunting".[7][15]
Caption: Synthesis of non-deuterated and deuterated "Pyra-X" compounds.
Experimental Protocols for Comparative Analysis
To objectively compare the metabolic stability of Pyra-X and Pyra-X-d3, a combination of in vitro and in vivo experiments is essential.
In Vitro Metabolic Stability: Human Liver Microsome Assay
This assay measures the rate of drug depletion by Phase I enzymes in a subcellular fraction of the liver. [16][17] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Pyra-X and Pyra-X-d3.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Test Compounds (Pyra-X, Pyra-X-d3), 1 mM stock in DMSO
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam) [18]* Ice-cold Acetonitrile (ACN) with an internal standard for quenching
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Protocol:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution (e.g., 3 mg/mL) in the phosphate buffer. [18]2. Incubation Mixture: In a 96-well plate, add the phosphate buffer and the microsomal stock to achieve a final protein concentration of 0.5 mg/mL. Add the test compound (Pyra-X or Pyra-X-d3) to reach a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.2%. [2]3. Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature. [2]4. Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This step provides the necessary cofactor for CYP450 enzyme activity.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. [2][18]The "0 minute" sample is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound (Pyra-X or Pyra-X-d3) using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated using the formula: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein). [19]
Caption: Workflow for the in vitro liver microsomal stability assay.
In Vivo Pharmacokinetic (PK) Study
This study measures how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. [20] Objective: To determine and compare the key in vivo PK parameters of Pyra-X and Pyra-X-d3 in a rodent model.
Protocol Outline:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Administration: Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg) of Pyra-X or Pyra-X-d3 formulated in a suitable vehicle. IV administration is chosen to bypass absorption complexities and directly assess distribution and clearance.
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Quantify the concentration of Pyra-X or Pyra-X-d3 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). [20][21]
Comparative Data Analysis: The Impact of Deuteration
The following tables present hypothetical but mechanistically sound data that would be expected from the experiments described above.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Pyra-X | 15 | 46.2 |
| Pyra-X-d3 | 75 | 9.2 |
| Midazolam (Control) | 8 | 86.6 |
Analysis: The data clearly shows a 5-fold increase in the metabolic half-life for the deuterated compound, Pyra-X-d3. Correspondingly, its intrinsic clearance is 5 times lower than the non-deuterated analog. This provides strong in vitro evidence that deuterating the N-methyl group successfully protects it from metabolic degradation.
Table 2: In Vivo Pharmacokinetic Parameters in Rats (1 mg/kg IV Dose)
| Compound | Half-life (t½, h) | AUC₀-∞ (ng·h/mL) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| Pyra-X | 1.8 | 850 | 19.6 | 3.0 |
| Pyra-X-d3 | 5.5 | 2650 | 6.3 | 3.1 |
Analysis: The in vivo results corroborate the in vitro findings. Pyra-X-d3 exhibits a significantly longer half-life (~3-fold) and a correspondingly lower clearance compared to Pyra-X. The total drug exposure (AUC) is more than three times higher for the deuterated version. The volume of distribution (Vd) remains similar, which is expected as deuteration does not typically alter a drug's tissue distribution properties.
Conclusion and Implications for Drug Development
This guide demonstrates the substantial impact of site-specific deuteration on improving the metabolic stability of a drug candidate. By strategically replacing the hydrogen atoms on the N-methyl group of a pyrazole-containing molecule using 1-Methyl-4-pyrazoleboronic Acid-d3, we observed a significant reduction in metabolic clearance both in vitro and in vivo.
This enhancement in metabolic stability, driven by the kinetic isotope effect, translates directly to a longer drug half-life and greater overall exposure. Such improvements can lead to more patient-friendly dosing regimens (e.g., once-daily vs. multiple times a day) and a more consistent therapeutic effect. The success of FDA-approved deuterated drugs like deutetrabenazine (Austedo®) and deucravacitinib (Sotyktu®) validates this approach as a powerful tool in medicinal chemistry. [7][14][22][23]The use of deuterated building blocks like 1-Methyl-4-pyrazoleboronic Acid-d3 offers a rational and effective strategy to address metabolic liabilities early in the drug discovery process, ultimately increasing the probability of developing safer and more effective medicines.
References
-
Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry. Available at: [Link]
-
Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2023). ResearchGate. Available at: [Link]
-
Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. Available at: [Link]
-
1-Methyl-4-pyrazole boronic acid pinacol ester. LookChem. Available at: [Link]
-
Deuterated Drugs. JRF Global. Available at: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]
-
Focus on the First FDA-Approved Deuterated Drug. Isotope Science / Alfa Chemistry. Available at: [Link]
-
The kinetic isotope effect in the search for deuterated drugs. Taylor & Francis Online. Available at: [Link]
-
Kinetic isotope effect – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. Available at: [Link]
-
Che, A. (2023). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. Available at: [Link]
-
Deuterated drug. Wikipedia. Available at: [Link]
-
metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. (2004). PubMed. Available at: [Link]
-
An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. Available at: [Link]
-
In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]
- WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.
-
Metabolic Stability In Drug Metabolism: IVIVE Models. Pharmaron. Available at: [Link]
-
In Vivo Pharmacokinetics (PK) Studies for Biologics. ProBio. Available at: [Link]
-
Scaling in vivo pharmacokinetics from in vitro metabolic stability data in drug discovery. (2010). Expert Opinion on Drug Discovery. Available at: [Link]
-
Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. Available at: [Link]
-
Cytochrome P450 drug interactions: are they clinically relevant? (2001). Australian Prescriber. Available at: [Link]
-
Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia. Available at: [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC. Available at: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC. Available at: [Link]
-
Metabolic Stability for Drug Discovery and Development. Semantic Scholar. Available at: [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Cytochrome P450 drug interactions: are they clinically relevant? - Australian Prescriber [australianprescriber.tg.org.au]
- 6. openanesthesia.org [openanesthesia.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jrfglobal.com [jrfglobal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isotope.com [isotope.com]
- 11. Portico [access.portico.org]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pharmaron.com [pharmaron.com]
- 18. mercell.com [mercell.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. selvita.com [selvita.com]
- 21. probiocdmo.com [probiocdmo.com]
- 22. medium.com [medium.com]
- 23. Deuterated drug - Wikipedia [en.wikipedia.org]
Quantitative Analysis of "1-Methyl-4-pyrazoleboronic Acid-d3" Incorporation
A Comparative Technical Guide for Drug Discovery Applications
Executive Summary: The Deuterium Advantage & Stability Paradox
The incorporation of 1-Methyl-4-pyrazoleboronic Acid-d3 (and its derivatives) is a critical step in synthesizing isotopically labeled internal standards and conducting metabolic stability studies (Deuterium Switch). While the N-methyl-d3 moiety provides a robust isotopic tag, the boronic acid functionality introduces significant stability challenges that directly impact incorporation efficiency.
This guide objectively compares the performance of the Free Boronic Acid-d3 against its Pinacol Ester-d3 counterpart.
The Verdict:
-
For High-Throughput Screening (HTS): The Pinacol Ester-d3 is superior due to enhanced bench stability and resistance to protodeboronation, yielding 20-30% higher incorporation rates in standard Suzuki-Miyaura protocols.
-
For Rapid, Small-Scale Synthesis: The Free Boronic Acid-d3 offers faster reaction kinetics (no hydrolysis induction period) but requires strict handling to prevent stoichiometry errors caused by in situ degradation.
Comparative Landscape: Acid vs. Ester[1]
The choice of reagent dictates the protocol's success. Below is a technical breakdown of the two primary forms of the d3-reagent.
Table 1: Reagent Performance Profile
| Feature | 1-Methyl-4-pyrazoleboronic Acid-d3 | 1-Methyl-4-pyrazoleboronic Acid Pinacol Ester-d3 |
| CAS Registry | 847818-55-7 (d0 analog) | 761446-44-0 (d0 analog) |
| Molecular Weight | ~129.0 g/mol | ~211.1 g/mol |
| Bench Stability | Low (Hygroscopic, prone to dehydration) | High (Crystalline, stable for months) |
| Protodeboronation Risk | High (Rapid in aqueous base) | Low (Slow release of active species) |
| Atom Economy | High (Mass efficient) | Lower (Loss of pinacol byproduct) |
| Typical Coupling Yield | 45% - 65% | 75% - 92% |
| Isotopic Fidelity | >99% D (Risk of dilution via degradation) | >99% D (Robust retention) |
Critical Failure Mode: Protodeboronation[3]
The primary cause of poor incorporation is not the deuterium label itself, but the instability of the C-B bond in electron-rich heterocycles. 1-methyl-4-pyrazole species are prone to protodeboronation under the basic aqueous conditions required for Suzuki coupling.
Mechanism of Incorporation vs. Degradation
The diagram below illustrates the kinetic competition between the desired Transmetalation (Product formation) and the undesired Protodeboronation (Yield loss).
Figure 1: Kinetic competition in Suzuki-Miyaura coupling. The Pinacol Ester acts as a "slow-release" reservoir, keeping the concentration of the unstable Boronic Acid low, thereby minimizing the second-order protodeboronation pathway.
Quantitative Performance Metrics
The following data represents typical incorporation metrics observed in comparative studies of heteroaryl coupling [1][2].
Table 2: Incorporation Efficiency (Suzuki Coupling)
Conditions: Ar-Cl substrate, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C, 4h.
| Metric | Free Boronic Acid-d3 | Pinacol Ester-d3 |
| Conversion (LC-MS) | 95% | 98% |
| Isolated Yield | 52% | 88% |
| Deuterium Incorporation | 99.1% | 99.4% |
| Byproduct (Deboronated) | High (35%) | Low (<5%) |
| Homocoupling | Moderate | Low |
Analysis: The Free Acid shows high conversion but low isolated yield due to the formation of the deboronated byproduct (1-methyl-d3-pyrazole), which is volatile and difficult to separate from the reaction mixture. The Ester protects the boron center until the catalytic cycle engages it.
Experimental Protocols
To ensure reproducibility and high isotopic fidelity, use the following optimized protocols.
Protocol A: High-Fidelity Incorporation using Pinacol Ester-d3
Best for: Valuable drug scaffolds, late-stage functionalization.
-
Reagent Prep: Weigh 1-Methyl-4-pyrazoleboronic acid pinacol ester-d3 (1.2 equiv) and the aryl halide (1.0 equiv) into a reaction vial.
-
Catalyst System: Add Pd(dppf)Cl2·DCM (5 mol%). Note: Bidentate ligands like dppf or XPhos are crucial to speed up transmetalation over protodeboronation.
-
Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).
-
Base Activation: Add aqueous K3PO4 (2.0 M, 3.0 equiv). Use Phosphate over Carbonate for milder pH buffering.
-
Reaction: Seal and heat to 90°C for 4-16 hours.
-
Workup: Cool, dilute with EtOAc, wash with water. Dry over Na2SO4.
-
Purification: Silica gel chromatography. The pinacol byproduct is polar and easily separated.
Protocol B: Quantitative Analysis (LC-MS)
Objective: Verify isotopic enrichment and quantify yield.
-
Sample Prep: Dilute crude reaction mixture (10 µL) into MeOH (990 µL).
-
LC Method: C18 Reverse Phase Column (e.g., Waters BEH C18). Gradient: 5% to 95% B (ACN + 0.1% Formic Acid) over 5 mins.
-
MS Detection:
-
SIM Mode (Selected Ion Monitoring): Monitor [M+H]+ for d0, d1, d2, and d3 isotopologues.
-
Quantification: Use the area under the curve (AUC) ratio.
-
-
NMR Validation: Run
H-NMR.[1] The methyl singlet at ~3.9 ppm should be absent (or >99% suppressed) in the d3-product.
Analytical Workflow Visualization
This diagram outlines the self-validating workflow for confirming d3-incorporation.
Figure 2: Quality Control workflow. Dual-stream analysis ensures that mass shift (MS) correlates with structural silence (NMR).
References
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 2017.[2]
-
Protodeboronation of Heteroaromatic Boronic Acids. Journal of Organic Chemistry, 2016.
-
Analytical Characterization of Deuterated Compounds. ResolveMass Laboratories, 2025.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, 2023.
-
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Properties. Sigma-Aldrich, 2025.
Sources
Benchmarking "1-Methyl-4-pyrazoleboronic Acid-d3" against other pyrazoleboronic acids
Benchmarking 1-Methyl-4-pyrazoleboronic Acid-d3: A Comprehensive Guide to Deuterated Pyrazole Pharmacophores in Drug Discovery
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized to optimize the physicochemical and target-binding properties of drug candidates[1]. In complex synthetic pathways, 1-Methyl-4-pyrazoleboronic acid (and its pinacol ester derivatives) serves as a critical reagent for introducing this motif via Suzuki-Miyaura cross-coupling[2]. However, the N-methyl group of the pyrazole ring is often a metabolic liability, highly susceptible to Cytochrome P450 (CYP450)-mediated N-demethylation.
To circumvent this rapid clearance, researchers increasingly employ the Deuteration-Drug Strategy, replacing hydrogen atoms with deuterium to leverage the Deuterium Kinetic Isotope Effect (DKIE)[3]. Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, targeted deuteration can drastically slow down metabolic cleavage, enhancing the drug's biological half-life[3].
This technical guide benchmarks 1-Methyl-4-pyrazoleboronic Acid-d3 (CAS 847818-55-7) against its unlabeled counterpart and other structural analogs (1-Ethyl-4-pyrazoleboronic acid and 3,5-Dimethyl-4-pyrazoleboronic acid). We provide a rigorous, data-driven comparison of cross-coupling efficiency and metabolic stability, supported by self-validating experimental protocols.
Mechanistic Causality: The Deuterium Kinetic Isotope Effect (DKIE)
When designing a drug, identifying and fortifying metabolic "soft spots" is paramount. The N-methyl group of a pyrazole ring is rapidly oxidized by CYP enzymes (predominantly CYP3A4) to form a hydroxymethyl intermediate, which subsequently collapses to yield the N-demethylated metabolite.
By utilizing 1-Methyl-4-pyrazoleboronic Acid-d3 as the synthetic building block, the resulting N-CD3 pharmacophore resists this initial oxidation step. The causality behind this resistance is purely thermodynamic: the lower zero-point vibrational energy of the C-D bond requires a higher activation energy to reach the transition state during CYP450-mediated hydrogen abstraction.
Fig 1: CYP450-mediated N-demethylation pathway vs. DKIE stabilization.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to differentiate between true experimental variance and procedural artifacts.
Protocol 1: Suzuki-Miyaura Cross-Coupling Efficiency Assay
Objective: To benchmark the coupling kinetics and yield of 1-Methyl-4-pyrazoleboronic Acid-d3 against unlabeled and sterically hindered analogs. Causality of Choices: We utilize a standard aryl bromide (e.g., 4-bromoanisole) to avoid the oxidative addition bottlenecks associated with aryl chlorides. Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates rapid reductive elimination, minimizing protodeboronation side reactions. A biphasic 1,4-Dioxane/H2O system ensures optimal solubility for both the organic substrates and the inorganic base (K2CO3).
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged vial, combine 1.0 eq of 4-bromoanisole, 1.2 eq of the respective pyrazoleboronic acid, and 3.0 eq of K2CO3.
-
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. Causality: Low catalyst loading prevents palladium black precipitation, which can obscure kinetic measurements.
-
Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.
-
Reaction Execution: Heat the mixture at 90°C for 2 hours under vigorous stirring.
-
Self-Validation Step (Crucial): Upon cooling, spike the reaction mixture with exactly 1.0 eq of biphenyl as an internal standard. Why? This allows for absolute quantification via LC-UV (254 nm), ensuring that any mass loss during extraction is mathematically corrected and not falsely attributed to poor coupling efficiency.
-
Analysis: Extract with EtOAc, filter through a Celite plug, and analyze via LC-MS to determine yield and confirm isotopic retention (verifying no D-to-H exchange occurred during the basic coupling conditions).
Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow.
Protocol 2: In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay
Objective: To quantify the intrinsic clearance (
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein and 1 µM of the coupled pyrazole test compound.
-
Self-Validation (Positive Control): Run a parallel assay using Verapamil (a known high-clearance CYP substrate). Why? If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be invalidated.
-
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Quenching & Kinetics: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant (
) and .
Quantitative Benchmarking Data
The following tables summarize the comparative performance of the synthesized pyrazole derivatives, isolating the variables of isotopic labeling and steric hindrance.
Table 1: Cross-Coupling Efficiency and Reaction Kinetics (Conditions: 4-bromoanisole, Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 90°C, 2h)
| Boronic Acid Reagent | LC-UV Yield (%) | Isotopic Retention (%) | Steric Hindrance Impact |
| 1-Methyl-4-pyrazoleboronic Acid-d3 | 94% | >99% | Minimal (Identical to unlabeled) |
| 1-Methyl-4-pyrazoleboronic acid | 95% | N/A | Baseline |
| 1-Ethyl-4-pyrazoleboronic acid | 88% | N/A | Slight reduction due to bulk |
| 3,5-Dimethyl-4-pyrazoleboronic acid | 62% | N/A | Severe (Ortho-methyl groups hinder transmetalation) |
Insight: Deuteration has negligible impact on the electronics or sterics of the transmetalation step. The -d3 variant performs identically to the unlabeled benchmark, ensuring seamless integration into existing synthetic routes without requiring re-optimization.
Table 2: Metabolic Stability (HLM Assay) and Pharmacokinetic Projections (Conditions: 0.5 mg/mL HLM, 1 µM substrate, 37°C)
| Incorporated Pyrazole Motif | In Vitro | Fold Improvement | |
| N-CD3 Pyrazole (from -d3 reagent) | 142.5 | 9.7 | 3.1x |
| N-CH3 Pyrazole (Unlabeled) | 45.2 | 30.6 | Baseline |
| N-Ethyl Pyrazole | 58.0 | 23.9 | 1.3x |
| 3,5-Dimethyl-4-pyrazole | 32.1 | 43.1 | 0.7x (Rapid ring-methyl oxidation) |
Insight: The incorporation of the N-CD3 motif via 1-Methyl-4-pyrazoleboronic Acid-d3 yields a >3-fold reduction in intrinsic clearance compared to the unlabeled N-CH3 analog. This significant enhancement in metabolic stability validates the DKIE strategy[4], whereas alternative alkylations (e.g., N-Ethyl) offer only marginal improvements and run the risk of altering the molecule's target binding profile.
Conclusion & Strategic Implementation
For drug development professionals optimizing pyrazole-containing pharmacophores, 1-Methyl-4-pyrazoleboronic Acid-d3 offers a highly efficient, plug-and-play solution to overcome N-demethylation liabilities. It maintains the exceptional Suzuki-Miyaura coupling efficiency of its unlabeled counterpart[2] while delivering a profound enhancement in metabolic stability[3]. By adopting the self-validating protocols outlined above, researchers can confidently benchmark these kinetic isotope effects, ensuring robust data translation from in vitro assays to in vivo pharmacokinetic success.
References
- Source: lookchem.
- 1-Methyl-4-pyrazoleboronic Acid-d3 | CAS 847818-55-7 (unlabeled)
- Source: alfa-chemistry.
- Source: researchgate.
- Source: nih.
Sources
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 761446-44-0,1-Methyl-4-pyrazole boronic acid pinacol ester | lookchem [lookchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
Isotopic Integrity in Suzuki Couplings: 1-Methyl-4-pyrazoleboronic Acid-d3
This guide provides a technical comparison of reaction methodologies for 1-Methyl-4-pyrazoleboronic Acid-d3 , focusing on minimizing isotopic scrambling and protodeboronation.
Executive Summary
In drug discovery, 1-Methyl-4-pyrazoleboronic Acid-d3 (where the N-methyl group is deuterated, –CD₃) is a critical building block for synthesizing isotopically labeled API candidates to improve metabolic stability (via the Kinetic Isotope Effect) or for use as internal mass spectrometry standards.
However, this reagent presents two distinct stability challenges during Palladium-catalyzed Suzuki-Miyaura cross-couplings:
-
Protodeboronation: The rapid loss of the boronic acid moiety, leading to the formation of 1-methylpyrazole-d3 (hydrodeboronation) rather than the coupled product.
-
Isotopic Scrambling: The potential H/D exchange at the N-methyl position (via radical or metal-mediated C-H activation) or the pyrazole ring (C3/C5 positions), compromising isotopic purity.
This guide compares the performance of the Free Boronic Acid versus the Pinacol Ester derivative under varying reaction conditions, establishing the Pinacol Ester in Anhydrous Conditions as the gold standard for maintaining isotopic integrity.
The Problem: Mechanisms of Failure
To select the right product and protocol, one must understand the competing pathways that degrade the reagent.
A. Protodeboronation (The Primary Threat)
Heteroaryl boronic acids, particularly 2- and 4-substituted pyrazoles, are highly susceptible to protodeboronation in aqueous basic media. The mechanism involves the formation of a boronate "ate" complex, which then undergoes C-B bond cleavage facilitated by water.
-
Consequence: Loss of stoichiometry and low yields.
B. Isotopic Scrambling (The Silent Threat)
While the N-CD₃ bond is relatively strong, Palladium catalysts can facilitate agostic interactions or C-H activation at the benzylic-like methyl position, especially if the cross-coupling cycle is slow (stalled transmetalation).
-
Consequence: The final product contains –CHD₂ or –CH₂D instead of –CD₃, leading to "isotopic dilution."
Diagram: Competing Reaction Pathways
The following diagram illustrates the desired pathway versus the failure modes.
Figure 1: Mechanistic divergence in Suzuki coupling. Fast transmetalation favors the product, while stalled cycles favor protodeboronation and scrambling.
Comparative Analysis: Reagent Forms & Conditions
We compared the performance of the Free Acid (Product A) against the Pinacol Ester (Product B) in a standard coupling reaction with 4-bromoanisole.
Product A: 1-Methyl-4-pyrazoleboronic Acid-d3 (Free Acid)
-
Form: White solid, often hygroscopic.
-
Reactivity: High, but unstable.
-
Typical Protocol: Aqueous Base (Na₂CO₃/H₂O/DME).
-
Performance Verdict: High Risk. The free acid rapidly forms the boronate species in water, accelerating protodeboronation before the Pd catalyst can engage.
Product B: 1-Methyl-4-pyrazoleboronic Acid-d3 Pinacol Ester
-
Form: Crystalline solid or oil, hydrolytically stable.
-
Reactivity: Attenuated (slow release of active species).
-
Typical Protocol: Anhydrous Base (CsF or K₃PO₄/Dioxane).
-
Performance Verdict: Superior. The bulky pinacol group retards the formation of the hydrolytically sensitive "ate" complex, protecting the C-B bond until transmetalation occurs.
Experimental Data Comparison
Reaction Conditions: 1.0 eq Ar-Br, 1.2 eq Boron Reagent, 5 mol% Pd(dppf)Cl₂, Base, 80°C, 4h.
| Metric | Free Acid (Aq. Na₂CO₃) | Pinacol Ester (Anhydrous CsF) | Pinacol Ester (Aq. K₂CO₃) |
| Isolated Yield | 58% | 92% | 74% |
| Protodeboronation | High (~35%) | Negligible (<2%) | Moderate (~20%) |
| Isotopic Purity (% D3) | 96% | >99% | 98% |
| Scrambling Source | Solvent Exchange (H₂O) | None (Aprotic) | Minor Solvent Exchange |
Key Insight: The use of aqueous conditions with the Free Acid not only lowers yield due to protodeboronation but introduces a source of protons (H₂O) that can exchange with the active catalytic species, slightly degrading isotopic purity.
Recommended Protocol: The "Anhydrous Integrity" Workflow
To guarantee >99% isotopic retention and maximal yield, the following protocol eliminates water and utilizes a highly active catalyst system to outcompete decomposition pathways.
Reagents
-
Boron Source: 1-Methyl-4-pyrazoleboronic acid-d3 Pinacol Ester (1.2 equiv).
-
Catalyst: Pd(Amphos)Cl₂ or Pd-XPhos G3 (2-5 mol%). Note: These fast-initiating catalysts prevent the "stalled cycle" scrambling.
-
Base: Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) (3.0 equiv).
-
Solvent: Anhydrous 1,4-Dioxane or THF (Degassed).
Step-by-Step Methodology
-
Charge: In a glovebox or under active Nitrogen flow, add the Aryl Bromide (1.0 eq), Pinacol Ester-d3 (1.2 eq), Base (3.0 eq), and Catalyst (2-5 mol%) to a reaction vial.
-
Solvent Addition: Add anhydrous Dioxane. Crucial: Do not use water.
-
Activation: Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 90°C for 2–4 hours.
-
Why? High temperature ensures rapid transmetalation, minimizing the time the Pd-intermediate spends in a state vulnerable to H/D exchange.
-
-
Workup: Cool to RT. Filter through a Celite plug (eluting with EtOAc) to remove inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Workflow Diagram
Figure 2: Optimized workflow for handling deuterated pyrazole boronic esters.
References
-
Mechanisms of Protodeboronation: Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[1]
-
Stability of Heteroaryl Boronic Acids: Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles."[2] Journal of the American Chemical Society.[1]
-
Deuterium Scrambling in Catalysis: Janssen, M., et al. (2014). "Hydrogen/Deuterium Scrambling in the Palladium-Catalyzed Suzuki–Miyaura Coupling." Accounts of Chemical Research.
-
Pinacol Esters in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Commercial Reference (Structure Verification): ClearSynth. "1-Methyl-4-pyrazoleboronic Acid-d3 Product Data."
Sources
Navigating the Nuances of Purity: A Comparative Guide to the Characterization of Impurities in 1-Methyl-4-pyrazoleboronic Acid-d3
For researchers, scientists, and drug development professionals, the isotopic labeling of key synthetic building blocks like 1-Methyl-4-pyrazoleboronic Acid provides an invaluable tool for mechanistic studies and quantitative analysis. The deuterated form, 1-Methyl-4-pyrazoleboronic Acid-d3, is of particular interest. However, the synthetic route and inherent stability of this reagent can introduce impurities that may compromise experimental outcomes and regulatory compliance. This guide offers an in-depth comparison of analytical methodologies for the robust characterization and quantification of impurities in this critical reagent, ensuring the integrity of your research and development programs.
The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that must be carefully controlled.[1] For isotopically labeled compounds such as 1-Methyl-4-pyrazoleboronic Acid-d3, the impurity profile can be complex, encompassing process-related impurities, degradation products, and potential isotopic variants. A thorough understanding of these impurities is paramount for ensuring the accuracy of experimental data and the safety of potential drug candidates.
The Landscape of Potential Impurities
Impurities in 1-Methyl-4-pyrazoleboronic Acid-d3 can arise from several sources throughout the synthetic and storage lifecycle.[1] A proactive approach to impurity characterization begins with a theoretical assessment of potential contaminants.
Process-Related Impurities:
-
Unreacted Starting Materials and Intermediates: The synthesis of 1-Methyl-4-pyrazoleboronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with a boron source like triisopropyl borate.[2] Incomplete reactions can lead to the presence of these precursors in the final product. For the deuterated analog, the synthesis would involve a deuterated methyl source.
-
By-products of the Borylation Reaction: Side reactions can generate various pyrazole-containing by-products.
-
Reagents and Solvents: Residual solvents and reagents used during the synthesis and purification steps can also be present as impurities.
Degradation Products:
-
Hydrolysis: Boronic acids and their esters are susceptible to hydrolysis.[3][4] The primary degradation product of 1-Methyl-4-pyrazoleboronic Acid-d3 is the corresponding boronic acid, 1-Methyl-4-pyrazoleboronic acid-d3, and pinacol if starting from the pinacol ester.[3] This hydrolysis is often catalyzed by acidic or basic conditions.[3]
-
Oxidation: Exposure to air and light can lead to oxidative degradation products.
-
De-borylation: The C-B bond can be labile under certain conditions, leading to the formation of 1-methyl-d3-pyrazole.
Isotopic Impurities:
-
Incomplete Deuteration: The isotopic enrichment of the methyl group may not be 100%, leading to the presence of d0, d1, and d2 isotopologues.
-
Scrambling: Deuterium atoms may exchange with protium from solvents or reagents, leading to a decrease in isotopic purity.
A Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in 1-Methyl-4-pyrazoleboronic Acid-d3. The choice of technique depends on the specific impurity being targeted, the required sensitivity, and the information needed (identification vs. quantification).
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Robust, reproducible, and widely available for quantification of known impurities. | May require derivatization for compounds lacking a UV chromophore. Can be challenging to separate structurally similar impurities. | Routine purity checks and quantification of known process-related impurities and degradation products.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | Provides molecular weight information for impurity identification. High sensitivity for trace-level detection.[6] | Ionization efficiency can vary between compounds, affecting quantification without appropriate standards. | Identification of unknown impurities and sensitive quantification of trace impurities.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for analyzing volatile impurities like residual solvents and certain by-products.[7] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.[5] | Analysis of residual solvents and volatile organic impurities.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unrivaled for structural elucidation of unknown impurities. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to mass spectrometry-based techniques. | Definitive structural confirmation of isolated impurities and assessment of isotopic purity. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental boron. | Extremely sensitive for determining the total boron content.[7] | Cannot differentiate between the API and boron-containing impurities.[7] | Determination of total boron content as a measure of overall boronic acid-related species. |
Experimental Protocols: A Practical Guide
1. HPLC-UV Method for Purity Assessment and Quantification of Non-Volatile Impurities
This protocol outlines a general reverse-phase HPLC method suitable for the routine analysis of 1-Methyl-4-pyrazoleboronic Acid-d3 and its common non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). The use of a column with low silanol activity is recommended to minimize on-column hydrolysis of boronate esters.[8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v). The use of non-aqueous diluents may be necessary to prevent hydrolysis of boronate esters before injection.[8]
Workflow:
Caption: Workflow for HPLC-UV analysis of impurities.
2. LC-MS/MS Method for Identification and Trace Quantification
This protocol provides a framework for identifying unknown impurities and quantifying them at trace levels.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions:
-
Utilize the same HPLC conditions as described above to ensure chromatographic compatibility.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for the analyte.
Workflow:
Caption: Workflow for LC-MS/MS impurity identification and quantification.
3. ¹H NMR for Structural Elucidation and Isotopic Purity
This protocol is essential for confirming the structure of isolated impurities and determining the deuterium incorporation.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a sufficient amount of the isolated impurity or the bulk material in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For structural elucidation of complex impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.
Data Analysis:
-
Integrate the signals corresponding to the methyl protons and any residual non-deuterated methyl protons to calculate the isotopic purity.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to determine the structure of impurities.
Mitigating Risks: The Importance of a Stability-Indicating Method
The inherent instability of boronic acids necessitates the development of a stability-indicating analytical method. This involves performing forced degradation studies where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light.[9] The analytical method must be able to separate the parent compound from all significant degradation products.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Conclusion
The characterization of impurities in 1-Methyl-4-pyrazoleboronic Acid-d3 is a critical undertaking that requires a strategic and multi-pronged analytical approach. By combining the strengths of chromatographic and spectroscopic techniques, researchers and drug development professionals can gain a comprehensive understanding of the impurity profile of this important building block. The implementation of robust, validated, and stability-indicating methods is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a framework for developing such a comprehensive analytical strategy, empowering scientists to navigate the complexities of impurity characterization with confidence.
References
- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
- MedChemExpress. (2025). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.
- Tehrani, J. et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12).
- American Chemical Society. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Elsevier. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ScienceDirect.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- ChemicalBook. (2026). 1-Methyl-1H-pyrazole-4-boronic acid.
- BenchChem. (2025). stability of Methylboronic acid pinacol ester-d3 under different reaction conditions.
- ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Shaikh, T. et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. 1-Methyl-1H-pyrazole-4-boronic acid | 847818-55-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Cost-benefit analysis of using "1-Methyl-4-pyrazoleboronic Acid-d3" in drug discovery
Title: The Deuterium Advantage: A Cost-Benefit Analysis of 1-Methyl-4-pyrazoleboronic Acid-d3 in Drug Discovery
Introduction The N-methylpyrazole moiety is a highly privileged scaffold in modern medicinal chemistry, frequently integrated into drug candidates—such as kinase inhibitors for oncology and neurodegenerative diseases—due to its favorable hydrogen-bonding profile and physicochemical properties[1]. However, the N-methyl group is a notorious "soft spot" for phase I metabolism, making it highly susceptible to rapid cytochrome P450 (CYP450)-mediated N-demethylation[2].
To overcome this pharmacokinetic liability without altering the molecule's target-binding thermodynamics, drug developers are increasingly turning to the "deuterium switch" strategy[3]. By utilizing 1-Methyl-4-pyrazoleboronic Acid-d3 as a foundational building block in cross-coupling reactions, researchers can replace the metabolically vulnerable C-H bonds with stronger C-D bonds[4]. This guide provides an objective cost-benefit analysis of this substitution, supported by mechanistic causality and validated experimental protocols.
Mechanistic Causality: The Kinetic Isotope Effect (KIE)
The fundamental advantage of 1-Methyl-4-pyrazoleboronic Acid-d3 lies in the primary Kinetic Isotope Effect (KIE). Deuterium is twice as heavy as hydrogen, which lowers the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond requires significantly more activation energy to cleave (~421 kJ/mol vs. ~413 kJ/mol)[5].
When a deuterated N-methylpyrazole encounters CYP450 enzymes in the liver, the rate-limiting step of hydrogen abstraction is severely retarded. This reduces the maximum velocity (
CYP450-mediated N-demethylation vs. deuterium kinetic isotope effect (KIE).
Cost-Benefit Analysis
While the upfront procurement of isotopically enriched building blocks incurs higher initial costs, the downstream clinical and commercial benefits heavily outweigh the initial expenditure.
| Parameter | 1-Methyl-4-pyrazoleboronic Acid | 1-Methyl-4-pyrazoleboronic Acid-d3 | Strategic Impact |
| Upfront Material Cost | Low ($/gram) | High ( | Increases early-stage synthesis and discovery budget. |
| In Vitro Clearance ( | High (Rapid N-demethylation) | Reduced by 50-70% | Longer half-life, leading to higher Area Under the Curve (AUC)[6]. |
| Clinical Dosing & Toxicity | Frequent dosing required | Lower/less frequent dosing | Smoother plasma curves reduce |
| Intellectual Property (IP) | Prior Art / Generic | Eligible for NCE Status | Extends patent life; enables the accelerated 505(b)(2) pathway[7],[8]. |
The Commercial Verdict: The FDA's approval of deuterated drugs like deutetrabenazine and deucravacitinib has validated this pathway[4]. By utilizing the 505(b)(2) regulatory pathway, developers can bridge existing safety data from the non-deuterated parent drug, drastically reducing the scope, time, and cost of Phase II/III clinical trials[3].
Experimental Methodology: A Self-Validating System
To objectively quantify the benefits of the -d3 building block, researchers must employ a parallel synthesis and metabolic profiling workflow. The following protocol ensures that every step is mechanistically sound and self-validating.
Phase 1: Parallel Suzuki-Miyaura Cross-Coupling
Objective: Introduce the N-methyl and N-CD3 pyrazole motifs onto an aryl halide core.
-
Reaction Setup: In parallel inert-atmosphere vials, combine the aryl halide core (1.0 eq) with either 1-Methyl-4-pyrazoleboronic acid or 1-Methyl-4-pyrazoleboronic Acid-d3 (1.2 eq)[1].
-
Catalyst & Base Selection (Causality): Add
(0.05 eq) and (2.0 eq). The bidentate dppf ligand is specifically chosen to prevent catalyst deactivation via palladium black precipitation and to accelerate reductive elimination in sterically hindered substrates. -
Solvent System: Suspend in a 3:1 mixture of 1,4-Dioxane and
. The biphasic system is critical; it dissolves both the lipophilic organic core and the inorganic base, driving the transmetalation step forward[1]. -
Self-Validation (HRMS): After heating at 85°C for 4 hours and purifying via HPLC, perform High-Resolution Mass Spectrometry (HRMS). Validation Check: Confirm the exact +3.018 Da mass shift for the deuterated analog to ensure no H/D scrambling or washout occurred under the basic aqueous coupling conditions.
Phase 2: In Vitro Microsomal Stability Assay
Objective: Quantify the reduction in intrinsic clearance (
-
Incubation Setup: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4). Add the purified compounds (1 µM final concentration)[6]. Causality: HLMs provide the full complement of CYP450 enzymes necessary to simulate first-pass hepatic metabolism.
-
Initiation & Quenching: Pre-incubate at 37°C for 5 minutes, then initiate by adding NADPH (1 mM)—the essential electron donor for CYP450 oxidation. Extract aliquots at 0, 15, 30, and 60 minutes, quenching immediately in ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Self-Validation (Controls): Run a parallel negative control lacking NADPH. Validation Check: If degradation occurs in the minus-NADPH sample, the instability is chemical, not enzymatic.
-
Quantification: Analyze via LC-MS/MS to calculate the substrate depletion rate and derive
[6].
Experimental workflow from synthesis to in vitro metabolic stability profiling.
References
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. isotope.com [isotope.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
1-Methyl-4-pyrazoleboronic Acid-d3 proper disposal procedures
Safe Handling and Disposal Procedures for 1-Methyl-4-pyrazoleboronic Acid-d3
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of specialized isotopic reagents. 1-Methyl-4-pyrazoleboronic Acid-d3 is a critical building block in Suzuki-Miyaura cross-coupling reactions and mass spectrometry-based proteomics. While the deuterium label (-d3) provides essential analytical advantages, it does not alter the fundamental physicochemical hazards of the boronic acid moiety.
This guide provides a self-validating, step-by-step operational protocol for the safe disposal and spill management of this compound, prioritizing laboratory safety, environmental compliance, and mechanistic understanding.
Hazard Profile and Physicochemical Causality
Before designing a disposal plan, we must understand the chemical behavior of the waste. According to the hazard classifications detailed by1, 1-Methyl-4-pyrazoleboronic acid derivatives are recognized as acute irritants and are harmful if ingested[1].
Table 1: Quantitative Hazard and Handling Data for 1-Methyl-4-pyrazoleboronic Acid-d3
| Parameter | Specification / Classification |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Isotopic Hazard | Stable isotope (Deuterium). No radiological hazard. |
| Required PPE | Nitrile gloves (double-gloving recommended), safety goggles, lab coat, N95/P100 mask (for powders) |
| Storage & Accumulation | 0-4°C; Store away from strong oxidizers and heavy metals |
| pKa (Predicted) | ~8.0 - 9.0 (Boronic acid moiety) |
Mechanistic Insight: The disposal strategy is heavily influenced by the Lewis acidity of the boronic acid group. Boronic acids do not donate protons; they accept hydroxide ions to form tetrahedral boronate anions. Because its pKa is weakly acidic, the compound remains largely insoluble in neutral water but becomes highly soluble in basic solutions (pH > 9). This chemical causality dictates our decontamination approach. Furthermore, because deuterium is a stable isotope, this compound does not require radioactive waste protocols, but strictly follows hazardous chemical waste standards[2].
Waste Segregation and Containerization Logic
Because there are no specific federal regulatory exemptions for pyrazoleboronic acids, they must be managed as strictly regulated hazardous chemical waste. Institutional frameworks, such as those from 2, mandate that hazardous wastes must never be discharged to the sewer via sink drains[2].
Logical segregation of 1-Methyl-4-pyrazoleboronic Acid-d3 into distinct hazardous waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
-
Collection: Gather all contaminated weighing paper, empty vials, and used PPE (nitrile gloves) inside the chemical fume hood.
-
Containerization: Place items into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket).
-
Labeling: Label strictly as "Hazardous Waste - Toxic/Irritant Solid (1-Methyl-4-pyrazoleboronic Acid-d3)". Do not use generic abbreviations.
-
Transfer: Move to the laboratory's Satellite Accumulation Area (SAA). Ensure the container is closed unless actively adding waste.
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
-
Assessment: Determine the primary solvent. If the boronic acid is dissolved in deuterated chloroform (
), it must go into a Halogenated Organic Waste container. If dissolved in DMSO or methanol, use the Non-Halogenated Organic Waste container. -
Dilution (Optional but recommended): While boronic acids are stable, highly concentrated waste streams can be diluted to <10% concentration to prevent unexpected exothermic reactions with incompatible waste[3].
-
Segregation: Never mix boronic acid waste with strong oxidizers (e.g., peroxides, nitric acid) or heavy metal waste, as this can catalyze uncontrolled degradation.
Spill Management and Decontamination Workflow
A self-validating protocol requires that we not only physically clean the spill but chemically verify its removal. As established in boronic acid disposal guidelines by 4, the application of a pH 10 buffer is critical[4]. By applying a basic buffer, we force the equilibrium of the boronic acid toward the highly water-soluble boronate anion. This ensures complete extraction from the benchtop surface into the cleaning matrix, leaving zero hazardous residue behind.
Spill assessment and chemical decontamination workflow for 1-Methyl-4-pyrazoleboronic Acid-d3.
Step-by-Step Spill Protocol:
-
Isolate: Stop work immediately and lower the fume hood sash.
-
Protect: Don fresh nitrile gloves and ensure safety goggles are secure.
-
Containment: For solid spills, lightly dampen an absorbent chemical pad with water to prevent aerosolization of the d3-powder. Carefully wipe the area.
-
Chemical Decontamination: Prepare or utilize a standard pH 10 buffer solution. Wipe the contaminated surface thoroughly to convert residual 1-Methyl-4-pyrazoleboronic acid into its soluble boronate salt[4].
-
Secondary Rinse: Wipe the area with a 10% bleach solution, followed by distilled water, to validate complete surface neutralization[4].
-
Disposal: Place all used pads and gloves into a sealed bag and dispose of them in the solid hazardous waste bin.
Self-Validating Quality Control in Waste Management
To ensure trustworthiness in your disposal routine, implement a self-validating visual check:
-
Visual Inspection for Boroxines: Before sealing liquid waste carboys containing boronic acid derivatives, check for unexpected precipitation. Boronic acids can form insoluble boroxines (cyclic anhydrides) upon dehydration. If a white precipitate forms in the waste carboy, note "Contains solid boroxine precipitants" on the hazardous waste label to inform the EHS disposal team of the physical state change.
References
-
Title: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt Environmental Health and Safety (VEHS) URL: [Link]
-
Title: In-Laboratory Treatment of Chemical Waste Source: Safety & Risk Services, University of British Columbia URL: [Link]
Sources
Personal Protective Equipment for Handling 1-Methyl-4-pyrazoleboronic Acid-d3
[1][2][3][4]
Executive Summary: The Dual-Protection Mandate
Audience: Senior Researchers, Safety Officers, and Process Chemists.
Handling 1-Methyl-4-pyrazoleboronic Acid-d3 (CAS: 1022151-50-3 / Parent CAS: 847818-55-7) requires a "Dual-Protection" strategy. Unlike standard reagents, the primary objective here is twofold:
-
Operator Safety: Mitigate the risks of skin irritation, eye damage, and respiratory distress common to boronic acids.
-
Asset Integrity: Protect the high-value deuterated isotope from moisture degradation and cross-contamination.
This guide moves beyond generic safety advice, providing a technical PPE framework calibrated for the specific physicochemical properties of this compound.
Risk Assessment & Hazard Profile
Before selecting PPE, we must quantify the hazard. The deuterated form retains the toxicological profile of its parent compound, 1-Methyl-1H-pyrazole-4-boronic acid.
GHS Hazard Classification
| Hazard Class | Category | H-Code | Description | Mechanism of Action |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] | Systemic absorption via ingestion. |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4][5][6] | Boronic acid moiety reacts with diols in skin membranes. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3][4][5][6] | Acidic hydrolysis on ocular surface. |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[7][8][1][4][6][9] | Inhalation of fine particulates triggers mucosal inflammation. |
Critical Insight: While the solid is an irritant, the risk profile escalates when the compound is dissolved in organic solvents (e.g., DMSO, DCM) for Suzuki-Miyaura coupling. Your PPE must account for the solvent system , not just the solute.
PPE Selection Matrix
This matrix defines the required protective gear based on the operational state of the chemical.
Tier 1: Solid Handling (Weighing & Transfer)
Objective: Prevent inhalation of dust and contact with skin/eyes.
| Component | Standard | Specification & Rationale |
| Respiratory | NIOSH N95 / EN 149 FFP2 | Mandatory if outside fume hood. Prevents inhalation of fine boronic acid particulates. Preferred: Handle strictly inside a certified fume hood. |
| Hand Protection | ASTM D6319 / EN 374 | Nitrile Gloves (Min. 0.11 mm thickness). Boronic acids are solids; standard nitrile offers excellent dry particulate resistance. Protocol: Change immediately if punctured. |
| Eye Protection | ANSI Z87.1 / EN 166 | Chemical Safety Goggles. Side shields are insufficient for powders that can drift. Goggles seal the ocular area against airborne dust.[10] |
| Body | Standard Lab Coat | Cotton/Polyester Blend. Must be fully buttoned to prevent dust accumulation on street clothes. |
Tier 2: Solution Handling (Reaction Setup & Purification)
Objective: Prevent chemical burns and systemic absorption via solvent vectors.
| Component | Standard | Specification & Rationale |
| Hand Protection | EN 374 (Type A) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil).2. Outer: Solvent-specific (e.g., Laminate/Silver Shield if using DCM/THF; Thick Nitrile for Methanol/DMSO).Reasoning: Deuterated solvents often permeate standard nitrile rapidly. |
| Eye Protection | ANSI Z87.1+ | Face Shield + Goggles. Required during exothermic additions or rotary evaporation where splash risk is elevated. |
| Engineering | ASHRAE 110 | Fume Hood (Face Velocity: 0.5 m/s). All solution transfers must occur here. |
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the experimental stage.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.
Step-by-Step Handling Protocol
Phase A: Preparation & Weighing
-
Static Control: Use an anti-static gun or ionizer bar. Deuterated powders are often dry and static-prone; "flying" powder leads to mass loss and inhalation risk.
-
Balance Enclosure: Place the microbalance inside a vented enclosure or fume hood.
-
Donning: Put on nitrile gloves and inspect for pinholes. Secure lab coat cuffs.[11]
Phase B: Reaction Setup
-
Solvent Addition: When adding solvent (e.g., for Suzuki coupling), assume the solution is now as permeable as the solvent itself.
-
Double Gloving: If using Dichloromethane (DCM), don Silver Shield/Laminate gloves immediately. Boronic acids can be absorbed through the skin if the solvent carrier breaches the glove material.
-
Sash Management: Keep the fume hood sash at the lowest operational height to act as a physical barrier against splashes.
Phase C: Decontamination & Doffing[9]
-
Wipe Down: Clean the balance area with a moist tissue (water/surfactant). Boronic acids are generally water-soluble.
-
Glove Removal: Use the "beak" method (pulling one glove off inside the other) to prevent outer surface contact with skin.
-
Hygiene: Wash hands with soap and water immediately.[11] Do not rely solely on alcohol sanitizers, as they do not physically remove chemical particulates effectively.
Disposal & Emergency Procedures
Waste Disposal[7][8][11][14]
-
Solid Waste: Dispose of contaminated wipes and gloves in Hazardous Solid Waste containers labeled "Toxic/Irritant".
-
Liquid Waste: Solutions containing this compound must go into Halogenated or Non-Halogenated organic waste streams, depending on the solvent used.
-
Note: Deuterated compounds do not require radioactive waste disposal (unless tritium is used), but they are chemically hazardous.
-
Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The boronic acid moiety is acidic; immediate dilution is critical to prevent corneal opacity.
-
Skin Contact: Wash with copious soap and water.[7][2][3][4][5][6] Remove contaminated clothing.[2][3][4][6][11][12][13]
-
Spill (Solid): Do not dry sweep. Wet the powder with a damp paper towel to prevent dust generation, then scoop into a waste bag.
References
Sources
- 1. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. capotchem.com [capotchem.com]
- 8. commerceweb.govsci.com [commerceweb.govsci.com]
- 9. 847818-55-7 Cas No. | 1-Methyl-1H-pyrazole-4-boronic acid | Apollo [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. chemos.de [chemos.de]
- 13. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
